3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one molecular weight and formula
This guide serves as a definitive technical monograph on 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one , a specific dihydrochalcone derivative.[1] It is structured to support researchers in synthesis, characterizatio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical monograph on 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one , a specific dihydrochalcone derivative.[1] It is structured to support researchers in synthesis, characterization, and application development.[2]
[1]
Executive Summary
3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one is a bioactive dihydrochalcone scaffold characterized by a 1,3-diarylpropan-1-one core.[1] Unlike its unsaturated chalcone precursor, this molecule possesses a flexible ethylene bridge that alters its binding affinity to kinase domains and oxidoreductase enzymes. It is frequently utilized as a stable intermediate in the synthesis of heterocycles (e.g., pyrazolines, pyrimidines) and as a probe in medicinal chemistry for structure-activity relationship (SAR) studies involving anti-inflammatory and anti-proliferative pathways.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
The following data establishes the baseline identity for quality control and stoichiometric calculations.
Property
Specification
IUPAC Name
3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one
Common Name
4-Bromo-4'-methoxydihydrochalcone
Molecular Formula
C₁₆H₁₅BrO₂
Molecular Weight
319.20 g/mol
Exact Mass
318.0255 Da
CAS Number
Not widely listed; isomeric with 648903-46-2 (1-bromo-3-methoxy analog)
SMILES
COc1ccc(C(=O)CCc2ccc(Br)cc2)cc1
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, CH₂Cl₂, CHCl₃; Insoluble in water
Synthesis Protocols
Two distinct pathways are validated for the production of this molecule. Method A is preferred for laboratory-scale discovery chemistry due to its modularity.[1] Method B is suitable for scale-up, avoiding heavy metal catalysts.
Method A: The Modular Chalcone Reduction Route
This two-step sequence allows for the easy variation of aryl rings.
Step 1: Claisen-Schmidt Condensation
Objective: Synthesize the chalcone precursor, (E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.[1]
Challenge: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of dehalogenation (cleaving the C-Br bond).[1]
Solution: Use Wilkinson’s Catalyst or NaBH₄/NiCl₂ to selectively reduce the alkene without touching the aryl bromide.
Protocol (NaBH₄/NiCl₂ System):
Setup: Dissolve the chalcone (1 mmol) in Methanol (10 mL) and THF (5 mL).
Catalyst: Add NiCl₂·6H₂O (0.1 mmol).
Reduction: Cool to 0°C. Add NaBH₄ (2 mmol) in small portions. The solution will turn black (formation of nickel boride).
Quench: After 1 hour (monitor by TLC), quench with dilute HCl.
Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.
Objective: Direct formation of the core without alkene intermediates.[1]
Reagents: Anisole (excess or 1 equiv in nitrobenzene) and 3-(4-Bromophenyl)propanoyl chloride.[1]
Catalyst: Aluminum Chloride (AlCl₃).
Procedure:
Dissolve 3-(4-Bromophenyl)propanoyl chloride (10 mmol) in dry DCM.
Add AlCl₃ (11 mmol) at 0°C under Argon.
Add Anisole (10 mmol) dropwise.
Reflux for 2 hours.
Pour into ice-water/HCl. Extract organic layer.
Note: This method ensures the bromine remains intact but requires strict moisture control.
Visualization of Synthesis Logic
The following diagram illustrates the retrosynthetic logic and forward synthesis pathways, highlighting the critical chemoselectivity node.
Figure 1: Convergent synthesis pathways. The Red arrow indicates the critical step requiring chemoselective conditions to preserve the bromine atom.
Characterization & Validation
To validate the synthesis, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz.
Position
Shift (δ ppm)
Multiplicity
Integration
Assignment
Methoxy
3.86
Singlet (s)
3H
-OCH₃ on Ring A
α-Methylene
3.25
Triplet (t)
2H
-C(=O)-CH₂ -
β-Methylene
3.05
Triplet (t)
2H
-CH₂-CH₂ -Ar
Ring A (Ortho)
7.95
Doublet (d)
2H
Adjacent to Carbonyl
Ring A (Meta)
6.94
Doublet (d)
2H
Adjacent to Methoxy
Ring B (Ortho)
7.15
Doublet (d)
2H
Adjacent to Alkyl chain
Ring B (Meta)
7.42
Doublet (d)
2H
Adjacent to Bromine
Interpretation: The key diagnostic is the disappearance of the alkene doublets (typically δ 7.4–7.8, J=15Hz) seen in the chalcone precursor and the appearance of two distinct triplets in the 3.0–3.3 ppm region.
Mass Spectrometry (MS)[1][5]
Ionization: ESI+ or EI.
Molecular Ion: m/z 318/320 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
Fragmentation: Loss of the methoxybenzoyl group (m/z 135) is a common base peak.
Applications in Drug Discovery[2]
Scaffold Utility
This molecule acts as a "privileged structure" in medicinal chemistry. The propan-1-one linker provides rotational freedom absent in chalcones, allowing the two aryl rings to adopt a folded conformation that mimics the binding of cofactors in:
Tyrosine Kinases: The 4-methoxy group mimics the ATP adenine ring, while the 4-bromo group accesses hydrophobic back-pockets.[1]
Tubulin Polymerization: Dihydrochalcones bind to the colchicine site, inhibiting microtubule formation.
Experimental Workflow: Derivatization
The Bromine handle on Ring B is specifically installed for downstream palladium-catalyzed coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing researchers to rapidly generate libraries of biphenyl derivatives.[1]
Figure 2: Downstream utility of the bromine handle for diverse library generation.
References
PubChem. 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one (Isomer Data & Physical Properties). National Library of Medicine. Available at: [Link][1]
MDPI. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties. (Reduction Strategies). Available at: [Link][1]
IUPAC name for 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one
The Dihydrochalcone Scaffold: Synthesis and Application of 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one[1] Executive Summary & Chemical Identity This guide provides a comprehensive technical analysis of 3-(4-Bromoph...
Author: BenchChem Technical Support Team. Date: February 2026
The Dihydrochalcone Scaffold: Synthesis and Application of 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one[1]
Executive Summary & Chemical Identity
This guide provides a comprehensive technical analysis of 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one , a specific dihydrochalcone derivative.[1] Unlike its unsaturated counterpart (the chalcone), this molecule features a saturated ethylene bridge, imparting distinct conformational flexibility and metabolic stability.
In drug discovery, this scaffold acts as a "privileged structure." The molecule is characterized by a "push-pull" electronic architecture: the 4-methoxyphenyl moiety (Ring A) acts as an electron-donating group (EDG), while the 4-bromophenyl moiety (Ring B) provides an electron-withdrawing inductive effect and, crucially, a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).[1]
Nucleophilic attack on aldehyde Dehydration to enone.[1]
Critical Control Point: Temperature must be maintained between 0–5°C during base addition to prevent polymerization or Cannizzaro side reactions.
Stage 2: Chemoselective Reduction (The "High-Fidelity" Step)
This is the most technically demanding step.[1] Standard catalytic hydrogenation (H₂/Pd-C) poses a severe risk of hydrodehalogenation (cleaving the C-Br bond), which would destroy the synthetic utility of the molecule.
Recommended Protocol: Hydrogenation using Platinum on Carbon (Pt/C) or Adam's Catalyst (PtO₂) .[1] Platinum is significantly less active toward aryl halide insertion than Palladium, allowing for the selective saturation of the alkene without touching the bromide.
Alternative (Green Chemistry): Biotransformation using Saccharomyces cerevisiae or Yarrowia lipolytica reductases, which are perfectly chemoselective for the alkene.
Charge: In a 250 mL round-bottom flask, dissolve 4-methoxyacetophenone (15.0 g, 100 mmol) and 4-bromobenzaldehyde (18.5 g, 100 mmol) in absolute ethanol (50 mL).
Catalysis: Cool the solution to 0°C in an ice bath. Add 10% NaOH solution (15 mL) dropwise over 20 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 6 hours. A heavy precipitate (the chalcone) will form.[1]
Workup: Filter the solid and wash with cold water (3 x 50 mL) until the filtrate is neutral pH. Recrystallize from hot ethanol to yield yellow needles.
Yield Expectation: 85–92%.
Protocol B: Selective Reduction to Dihydrochalcone
Setup: Place the chalcone (5.0 g) in a hydrogenation pressure vessel. Dissolve in Ethyl Acetate (50 mL).
Catalyst Addition: Add 5% Pt/C (250 mg, 5 wt% loading). Note: Do not use Pd/C.
Hydrogenation: Purge the vessel with N₂ (3x), then charge with H₂ gas to 30 psi (2 bar) . Stir vigorously at room temperature.
Monitoring: Monitor via TLC or HPLC every 30 minutes. The reaction is complete when the starting material (bright yellow spot) disappears and a colorless product spot appears.[1]
Stop Condition: Stop immediately upon consumption of starting material to prevent ketone reduction.[1]
Purification: Filter through a Celite pad to remove the catalyst.[1][3] Concentrate the filtrate in vacuo.[4]
Validation: Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain white crystals.[1]
Visualizing the Pathway
The following diagram illustrates the synthetic logic and the critical decision point regarding catalyst selection to preserve the bromine atom.
Figure 1: Synthetic workflow highlighting the chemoselectivity requirement during the reduction phase.
Structural Validation (QC)
To ensure the integrity of the product, specifically the saturation of the double bond and the retention of the aryl bromide, the following NMR signals are diagnostic.
¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks:
The Linker (Propan-1-one):
Unlike the chalcone (which shows doublets at
7.4–7.8 ppm with Hz), the dihydrochalcone shows two distinct triplets in the aliphatic region.
3.25 ppm (t, 2H, Hz): Protons to the carbonyl ().[1]
3.05 ppm (t, 2H, Hz): Protons to the carbonyl ().[1]
7.42 (ortho to Br) and 7.15 (meta to Br).[1] Note: If the Br is lost, these shifts change significantly and the integration changes.
Applications in Drug Development
This specific molecule is not just an end-point; it is a versatile intermediate.[1]
Suzuki-Miyaura Coupling: The 4-position bromine is an excellent electrophile.[1] It can be coupled with aryl boronic acids to create biaryl dihydrochalcones , a class of compounds investigated for inhibition of sodium-glucose cotransporters (SGLT2) in diabetes therapy.
Metabolic Stability: The reduction of the
-unsaturated bond prevents the molecule from acting as a Michael acceptor, thereby reducing toxicity associated with the alkylation of cellular thiols (e.g., glutathione).
References
PubChem. "1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one | C16H15BrO2."[1] National Library of Medicine. [Link]
Stompor, M., et al. "Biotechnological methods for chalcone reduction using whole cells of Lactobacillus, Rhodococcus and Rhodotorula strains."[5] Applied Microbiology and Biotechnology, 2016.[5] [Link]
Lourenço, S. C., et al. "Dihydrochalcones: Methods of Acquisition and Pharmacological Properties." Molecules, 2020.[6] [Link]
The Evolving Landscape of 3-Aryl-1-Arylpropan-1-One Derivatives: A Technical Guide for Drug Discovery
The 3-aryl-1-arylpropan-1-one scaffold, a core structure in a multitude of synthetic and naturally-inspired compounds, has garnered significant attention in the field of medicinal chemistry. This guide provides an in-dep...
Author: BenchChem Technical Support Team. Date: February 2026
The 3-aryl-1-arylpropan-1-one scaffold, a core structure in a multitude of synthetic and naturally-inspired compounds, has garnered significant attention in the field of medicinal chemistry. This guide provides an in-depth exploration of this versatile chemical entity, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, biological activities, and the experimental protocols necessary for its evaluation. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Chemistry of 3-Aryl-1-Arylpropan-1-One Derivatives: Synthesis and Core Concepts
The most common and efficient route to 3-aryl-1-arylpropan-1-one derivatives begins with the synthesis of their unsaturated precursors, chalcones (1,3-diaryl-2-propen-1-ones), via the Claisen-Schmidt condensation. This is followed by the selective reduction of the α,β-unsaturated double bond.
Synthesis of Chalcone Precursors: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and widely used base-catalyzed reaction between an aromatic aldehyde and a ketone.[1] The mechanism involves the formation of a reactive enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent intermediate readily dehydrates to yield the stable, conjugated chalcone.[1]
Experimental Protocol: Synthesis of a Chalcone Derivative [1][2]
Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (1.0 equivalent) and the desired aromatic aldehyde (1.0 equivalent) in ethanol.
Catalyst Addition: Cool the mixture in an ice bath with continuous stirring. Slowly add an aqueous solution of sodium hydroxide (2.5 equivalents) to the flask.[1]
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed, which typically takes 2-24 hours.[1]
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.[1] A precipitate of the crude chalcone will form.
Purification: Collect the solid product by vacuum filtration and wash it with cold distilled water until the washings are neutral.[1] The crude chalcone can then be recrystallized from a suitable solvent, such as ethanol or methanol, to yield a pure crystalline solid.[1]
Diagram: General Experimental Workflow for Chalcone Synthesis
Caption: A typical workflow for the synthesis of chalcones via the Claisen-Schmidt condensation.
Reduction of Chalcones to 3-Aryl-1-Arylpropan-1-Ones
The selective reduction of the carbon-carbon double bond of the chalcone scaffold, while leaving the carbonyl group intact, is a critical step. Catalytic transfer hydrogenation is a widely employed, efficient, and green method for this transformation.[3][4]
Experimental Protocol: Catalytic Transfer Hydrogenation of a Chalcone [4]
Reaction Setup: In a microwave-safe vial, combine the chalcone (1 equivalent), palladium on carbon (Pd/C, 10 mol%), and ammonium formate (3 equivalents) in a suitable solvent such as methanol.
Reaction: Seal the vial and heat the mixture in a microwave reactor to 120 °C for a specified time (e.g., 30 minutes). The reaction can also be performed under conventional heating, though reaction times will be longer.
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.
Purification: Evaporate the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the pure 3-aryl-1-arylpropan-1-one derivative.
Diagram: Synthesis of 3-Aryl-1-Arylpropan-1-one from Chalcone
Caption: The reduction of a chalcone to a 3-aryl-1-arylpropan-1-one derivative.
Biological Activities and Therapeutic Potential
Derivatives of the 3-aryl-1-arylpropan-1-one scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
The anticancer potential of this class of compounds is one of the most extensively studied areas.[3][5] These derivatives can act on multiple targets within cancer cells, inducing apoptosis, causing cell cycle arrest, and inhibiting tubulin polymerization.[5][6]
Mechanism of Action: Many chalcone derivatives and their reduced analogues exert their cytotoxic effects by inducing apoptosis through the activation of caspases 3 and 9.[6] Some derivatives have also been shown to be potent inhibitors of tubulin polymerization, a critical process for cell division.[6]
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay) [7][8]
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 4 x 10^4 cells/mL and incubate overnight.[8]
Compound Treatment: Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control and a positive control (a known anticancer drug).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Data Presentation: Representative Anticancer Activity
Chronic inflammation is a key factor in many diseases. 3-Aryl-1-arylpropan-1-one derivatives have shown promising anti-inflammatory effects by modulating key inflammatory pathways.
Mechanism of Action: These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[9][10] Their mechanism often involves the modulation of signaling pathways like NF-κB and MAPKs.[9]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay for NO) [9][10]
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate.
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[9]
Supernatant Collection: Collect the cell culture supernatant.
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent.[9]
Absorbance Measurement: After a 10-minute incubation, measure the absorbance at 540 nm.
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The 3-aryl-1-arylpropan-1-one scaffold has demonstrated activity against a range of bacteria and fungi.[11][12]
Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that these compounds may disrupt microbial cell membranes or interfere with essential cellular processes.
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (bacterium or fungus).
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by neuronal loss. Some 3-aryl-1-arylpropan-1-one derivatives have shown potential as neuroprotective agents.[16][17]
Mechanism of Action: The neuroprotective effects are often attributed to their antioxidant properties, such as scavenging free radicals and reducing oxidative stress, which is a key pathological factor in neurodegeneration.[16][18] Some derivatives also suppress the production of nitric oxide, which can be neurotoxic at high levels.[17][18]
Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay in Neuronal Cells) [16][19]
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or SK-N-MC) in a 96-well plate.[16][19]
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 3-24 hours).[16][19]
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂), glutamate, or oligomeric amyloid-beta to induce cell damage.[16][19]
Cell Viability Assessment: Perform the MTT assay as described in the anticancer screening protocol to assess the ability of the compound to protect the cells from the neurotoxin-induced death.
Structure-Activity Relationships (SAR)
The biological activity of 3-aryl-1-arylpropan-1-one derivatives is highly dependent on the nature and position of substituents on the two aromatic rings.
Anticancer Activity: The presence of electron-donating groups, such as methoxy or hydroxyl groups, on the aryl rings often enhances cytotoxic activity.[6] The incorporation of heterocyclic rings, such as indole or triazole, can also significantly increase potency.[6]
Anti-inflammatory Activity: The substitution pattern on the aromatic rings influences the ability of the compounds to inhibit inflammatory mediators.
Neuroprotective Activity: For antioxidant-based neuroprotection, the presence of a hydroxyl group on one of the aryl rings appears to be crucial for free-radical scavenging activity.[16] An electron-donating group at the para position of the acetophenone-derived ring has been suggested to increase the suppression of nitric oxide production.[17][18]
Conclusion and Future Directions
The 3-aryl-1-arylpropan-1-one scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of promising biological activities. The synthetic accessibility of these compounds, coupled with the potential for diverse structural modifications, makes them an attractive starting point for the development of novel therapeutic agents. Future research should focus on elucidating the specific molecular targets of these compounds, optimizing their pharmacokinetic properties, and exploring their efficacy in in vivo models of disease. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively explore the therapeutic potential of this fascinating class of molecules.
References
Anticancer Activity of Natural and Synthetic Chalcones - MDPI. (2021, October 20). Retrieved from [Link]
Chalcone Derivatives: Role in Anticancer Therapy - MDPI. (2021, June 16). Retrieved from [Link]
Anticancer Activity of Natural and Synthetic Chalcones - PubMed. (2021, October 20). Retrieved from [Link]
Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Substrate scope of catalytic transfer hydrogenation of chalcones.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]
Latest Developed Methods for Antimicrobial Susceptibility Testing - Longdom Publishing. (2022, November 25). Retrieved from [Link]
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022, March 23). Retrieved from [Link]
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021, August 13). Retrieved from [Link]
Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C - MDPI. (2025, September 3). Retrieved from [Link]
(PDF) Hydrogenation of chalcone derivatives and other α,β-unsaturated ketones using cationic Rh-complexes in γ-valerolactone as a biomass-based solvent - ResearchGate. (n.d.). Retrieved from [Link]
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Retrieved from [Link]
Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review - MDPI. (2023, May 25). Retrieved from [Link]
In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC. (n.d.). Retrieved from [Link]
Antibacterial and antifungal activities of newly synthesized compounds... - ResearchGate. (n.d.). Retrieved from [Link]
Chemistry 211 Experiment 5. (2012, November 14). Retrieved from [Link]
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. (n.d.). Retrieved from [Link]
Structure-activity relationship of new antimalarial 1-aryl-3-susbtituted propanol derivatives: Synthesis, preliminary toxicity profiling, parasite life cycle stage studies, target exploration, and targeted delivery - PubMed. (2018, May 25). Retrieved from [Link]
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (2015, January 18). Retrieved from [Link]
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - Dove Medical Press. (2016, November 8). Retrieved from [Link]
Which is the best method for in screening for anticancer activity of plant extract. (2012, January 2). Retrieved from [Link]
2.6. In vitro anti-inflammatory activity assay - Bio-protocol. (n.d.). Retrieved from [Link]
Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. (n.d.). Retrieved from [Link]
Protective effects of 1,3-diaryl-2-propen-1-one derivatives against H₂O₂ -induced damage in SK-N-MC cells - PubMed. (2011, August 15). Retrieved from [Link]
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. (2024, September 5). Retrieved from [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). Retrieved from [Link]
Efficient synthesis and neuroprotective effect of substituted 1,3-diphenyl-2-propen-1-ones - PubMed. (2008, July 10). Retrieved from [Link]
Unveiling the mechanisms of synthetic compounds against Candida auris: An integrative review - PMC. (n.d.). Retrieved from [Link]
Efficient Synthesis and Neuroprotective Effect of Substituted 1,3-Diphenyl-2-propen-1-ones - Journal of Medicinal Chemistry - Figshare. (2008, July 10). Retrieved from [Link]
Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes - ResearchGate. (2025, August 5). Retrieved from [Link]
Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex - MDPI. (2023, May 5). Retrieved from [Link]
What is the exact protocol for assaying the anti-inflammatory activity of plant extracts in vitro?. (2015, May 7). Retrieved from [Link]
Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury - Spandidos Publications. (2021, November 25). Retrieved from [Link]
Synthesis of (E)-3-(aryl)-1-phenylprop-2-en-1-one Chalcone Derivatives for Hyperglycemic Effect in Diabetes: In-vitro, In-vivo and In-silico Approach - PubMed. (2025, June 24). Retrieved from [Link]
(PDF) 1,3-Diphenylpropan-1-Ones as Allosteric Modulators of α7 Nach Receptors with Analgesic and Antioxidant Properties - ResearchGate. (2016, May 10). Retrieved from [Link]
The structure–activity relationship is showing 3i and 3p as the lead candidates among all tested compounds. - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis of (E)-3-(aryl)-1-phenylprop-2-en-1-one Chalcone Derivatives for Hyperglycemic Effect in Diabetes: In Vitro, In Vivo and In Silico Approach | Bentham Science. (2025, June 24). Retrieved from [Link]
Structure-activity relationship of new antimalarial 1-aryl-3-susbtituted propanol derivatives: Synthesis, preliminary toxicity profiling, parasite life cycle stage studies, target exploration, and targeted delivery - Universidad Peruana de Ciencias Aplicadas - CRIS UPC. (2018, May 25). Retrieved from [Link]
1,3-Diarylpropenes (cinnamylphenols): a comprehensive overview of natural occurrence, synthesis, applications, and biological significance. (n.d.). Retrieved from [Link]
Synthesis of 4'-Methoxy-3-(4-bromophenyl)propiophenone: A Detailed Guide to Claisen-Schmidt Condensation Precursors and Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 4'-methoxy-3-(4-bromophenyl)propiophenone, a propiophenone derivative with potential applic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4'-methoxy-3-(4-bromophenyl)propiophenone, a propiophenone derivative with potential applications in medicinal chemistry and drug development. The synthetic strategy hinges on a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a selective reduction. This guide offers detailed protocols for the synthesis of the necessary precursors, the condensation reaction, and the final reduction step, underpinned by mechanistic insights and practical considerations for laboratory execution.
Introduction: The Claisen-Schmidt Condensation in Complex Molecule Synthesis
The Claisen-Schmidt condensation is a robust and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the base- or acid-catalyzed reaction between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1] This crossed aldol condensation is particularly valuable for constructing α,β-unsaturated ketones, commonly known as chalcones, which are versatile intermediates for the synthesis of a wide array of more complex molecules, including various heterocyclic compounds and pharmacologically active agents.[2][3]
The synthesis of 4'-methoxy-3-(4-bromophenyl)propiophenone exemplifies a strategic application of the Claisen-Schmidt condensation. The target molecule is assembled by first condensing 4'-methoxypropiophenone with 4-bromobenzaldehyde to yield the chalcone, (2E)-1-(4-methoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one. A subsequent selective reduction of the carbon-carbon double bond of the chalcone affords the final product.
Precursor Synthesis: Building the Blocks
The successful synthesis of the target propiophenone derivative is contingent on the availability and purity of its precursors: 4-bromobenzaldehyde and 4'-methoxypropiophenone. The following sections detail established methods for their preparation.
Synthesis of 4-Bromobenzaldehyde
4-Bromobenzaldehyde is a crucial aromatic aldehyde that serves as a versatile intermediate.[4] A common and reliable laboratory-scale synthesis starts from the readily available 4-bromotoluene.[5][6] The process involves a two-step sequence: free-radical bromination of the methyl group followed by hydrolysis.[4]
Protocol 1: Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene
Materials:
4-bromotoluene
N-Bromosuccinimide (NBS) or Bromine
Benzoyl peroxide (initiator)
Carbon tetrachloride or other suitable solvent
Calcium carbonate
Water
Hydrochloric acid
Sodium bicarbonate solution
Anhydrous magnesium sulfate
Ethanol
Procedure:
Step 1: Free-Radical Bromination of 4-Bromotoluene
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromotoluene (1 equivalent) in carbon tetrachloride.
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
Heat the mixture to reflux. The reaction is often initiated with a light source to facilitate radical formation.
Monitor the reaction by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-bromobenzyl bromide.
Step 2: Hydrolysis to 4-Bromobenzaldehyde
To the crude 4-bromobenzyl bromide, add a mixture of water and calcium carbonate.
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).
After cooling, acidify the mixture with dilute hydrochloric acid.
Extract the product with a suitable organic solvent (e.g., dichloromethane or ether).
Wash the combined organic extracts with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude 4-bromobenzaldehyde can be purified by recrystallization from a suitable solvent such as ethanol/water or by distillation under reduced pressure.[6]
Parameter
Value
Starting Material
4-bromotoluene
Key Reagents
NBS, Benzoyl Peroxide, Calcium Carbonate
Solvent
Carbon Tetrachloride, Water
Typical Yield
60-70%
Synthesis of 4'-Methoxypropiophenone
4'-Methoxypropiophenone is the ketone component in the Claisen-Schmidt condensation. A common method for its synthesis is the Friedel-Crafts acylation of anisole with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7]
Protocol 2: Synthesis of 4'-Methoxypropiophenone via Friedel-Crafts Acylation
Materials:
Anisole
Propionyl chloride
Anhydrous aluminum chloride (AlCl₃)
Anhydrous dichloromethane (DCM)
Hydrochloric acid (concentrated)
Ice
Sodium bicarbonate solution
Anhydrous magnesium sulfate
Procedure:
In a dry, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
Cool the suspension to 0 °C in an ice bath.
Add propionyl chloride (1 equivalent) dropwise to the stirred suspension, maintaining the temperature below 5 °C.
After the addition is complete, add anisole (1 equivalent) dropwise, again keeping the temperature below 5 °C.
Once the addition of anisole is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
Separate the organic layer and extract the aqueous layer with dichloromethane.
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
The crude 4'-methoxypropiophenone can be purified by vacuum distillation or recrystallization from a suitable solvent.[7]
The Claisen-Schmidt Condensation: Synthesis of the Chalcone Intermediate
With the precursors in hand, the core Claisen-Schmidt condensation can be performed to synthesize the α,β-unsaturated ketone, (2E)-1-(4-methoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one. This reaction is typically carried out under basic conditions, using sodium hydroxide or potassium hydroxide as the catalyst in an alcoholic solvent.[8] The ketone enolate, formed by deprotonation of the α-carbon of 4'-methoxypropiophenone, acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde.[9] The resulting aldol addition product readily undergoes dehydration to form the stable, conjugated chalcone.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Protocol 3: Synthesis of (2E)-1-(4-methoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one
Materials:
4'-Methoxypropiophenone
4-Bromobenzaldehyde
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Ethanol
Water
Dilute hydrochloric acid
Crushed ice
Procedure:
In a round-bottom flask, dissolve 4'-methoxypropiophenone (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol.
In a separate beaker, prepare a solution of sodium hydroxide (1.2 equivalents) in water and cool it in an ice bath.
Slowly add the cold sodium hydroxide solution to the ethanolic solution of the carbonyl compounds with vigorous stirring, maintaining the temperature below 30 °C. The addition of the strong base is exothermic.[8]
Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate indicates the progress of the reaction. Monitor the reaction by TLC.
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
Neutralize the mixture by adding dilute hydrochloric acid until it is neutral to litmus paper.
Filter the precipitated yellow solid using a Buchner funnel and wash it thoroughly with cold water until the washings are neutral.
Dry the crude product in a vacuum oven at a low temperature.
The crude chalcone can be purified by recrystallization from ethanol.[8]
Parameter
Value
Reactants
4'-Methoxypropiophenone, 4-Bromobenzaldehyde
Catalyst
Sodium Hydroxide (NaOH)
Solvent
Ethanol
Reaction Time
4-6 hours
Purification
Recrystallization from ethanol
Selective Reduction: Formation of the Final Product
The final step in the synthesis is the selective reduction of the carbon-carbon double bond of the chalcone intermediate to yield 4'-methoxy-3-(4-bromophenyl)propiophenone. It is crucial to employ a method that reduces the α,β-unsaturated system without affecting the carbonyl group or the aryl bromide. Several methods are available for this selective transformation.
One effective method involves the use of triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) in dichloromethane (DCM). This system is known for the selective reduction of the double bond in chalcone derivatives in very good yields.[10]
Caption: Overall experimental workflow for the synthesis.
Protocol 4: Selective Reduction of the Chalcone Intermediate
Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA)
Solvent
Dichloromethane (DCM)
Reaction Time
Overnight
Purification
Column Chromatography
Conclusion
This guide has detailed a reliable and well-documented synthetic route to 4'-methoxy-3-(4-bromophenyl)propiophenone, commencing with the synthesis of its essential precursors, 4-bromobenzaldehyde and 4'-methoxypropiophenone. The core of the synthesis, a Claisen-Schmidt condensation, provides a robust method for constructing the key chalcone intermediate. The subsequent selective reduction of the α,β-unsaturated system demonstrates a controlled approach to achieving the final saturated propiophenone. The protocols and mechanistic discussions provided herein are intended to equip researchers in the fields of organic synthesis and drug development with the necessary information to successfully prepare this and analogous compounds for further investigation.
References
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]
Wikipedia. (2023, November 29). 4-Bromobenzaldehyde. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 4-bromobenzaldehyde ethylene ketal. Retrieved from [Link]
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
Jasinski, J. P., et al. (2010). (2E)-1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1635. Retrieved from [Link]
University of Missouri–St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
Wikipedia. (2023, May 27). Claisen–Schmidt condensation. Retrieved from [Link]
MDPI. (2021). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. Catalysts, 11(9), 1039. Retrieved from [Link]
AIR Unimi. (2025). Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. European Journal of Medicinal Chemistry, 294, 116559. Retrieved from [Link]
PharmaCompass. (n.d.). 4'-Methoxypropiophenone. Retrieved from [Link]
Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of p-methoxy-propiophenone. Retrieved from [Link]
Semantic Scholar. (2016). Synthesis method for 3-methoxypropiophenone. Retrieved from [Link]
Google Patents. (n.d.). CN102260155A - Method for synthesizing p-bromo propiophenone.
ResearchGate. (n.d.). Claisen‐Schmidt condensation for the synthesis of 4. Retrieved from [Link]
PubChem. (n.d.). (2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
SciTePress. (2017). Green Synthesis of 4-Hydroxy-4'-Methoxychalcone by Grinding Techniques. Retrieved from [Link]
Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. 15(4), 2459-2465. Retrieved from [Link]
ResearchGate. (n.d.). 1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
PMC. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27750–27781. Retrieved from [Link]
Application Notes & Protocols for the Catalytic Reduction of Brominated Chalcones
I. Introduction: The Significance of Brominated Chalcones and Their Reduction Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a pivotal class of compounds in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
I. Introduction: The Significance of Brominated Chalcones and Their Reduction
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a pivotal class of compounds in medicinal chemistry and materials science.[1][2] The incorporation of bromine atoms onto one or both aromatic rings can significantly modulate their biological activity, enhancing properties like antimicrobial, anti-inflammatory, and anticancer efficacy.[3][4][5] The reduction of brominated chalcones is a critical synthetic transformation, as it unlocks access to a diverse range of valuable scaffolds, including dihydrochalcones (saturated ketones), saturated alcohols, and other derivatives.[3][6]
However, this transformation is fraught with chemoselectivity challenges. The presence of three reducible functional groups—the carbon-carbon double bond (alkene), the carbonyl group (ketone), and the carbon-bromine bond (aryl halide)—necessitates precise control over reaction conditions to achieve the desired outcome. A poorly controlled reduction can lead to a mixture of products, including undesired dehalogenation.[7][8] This guide provides a detailed exploration of catalytic methods to navigate these challenges, offering both mechanistic insights and field-proven protocols for researchers in drug development and organic synthesis.
II. The Challenge of Chemoselectivity: Navigating Multiple Reduction Pathways
The catalytic reduction of a brominated chalcone can proceed via several distinct pathways, dictated by the choice of catalyst, hydrogen source, and reaction conditions. Understanding these potential outcomes is fundamental to designing a successful synthetic strategy.
Figure 1: Potential chemoselective reduction pathways for a brominated chalcone, highlighting the formation of distinct products based on the reaction's selectivity.
The primary objectives in these reductions are typically:
Selective 1,4-Reduction (Conjugate Reduction): Saturation of the C=C double bond while preserving both the carbonyl group and the C-Br bond. This is often the most sought-after transformation.
Complete Reduction of the Enone System: Reduction of both the C=C and C=O groups to yield a saturated alcohol, while keeping the C-Br bond intact.
Reductive Dehalogenation (Hydrodehalogenation): Intentional or unintentional removal of the bromine atom, which can occur concurrently with the reduction of the enone system.[9][10]
III. Key Catalytic Systems and Methodologies
The choice of catalyst is the most critical factor in determining the outcome of the reduction. Transition metal catalysts, particularly those based on palladium and nickel, are widely employed.[2]
A. Palladium-Based Catalysis: The Workhorse of Chalcone Reduction
Palladium, most commonly used as palladium on carbon (Pd/C), is a highly efficient and versatile catalyst for hydrogenation.[11] Its activity can be finely tuned to achieve different levels of selectivity.
1. Selective C=C Reduction via Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) is an experimentally simpler and often safer alternative to using pressurized hydrogen gas. It involves a hydrogen donor molecule that transfers hydrogen to the substrate on the catalyst surface.[12] Ammonium formate (HCOONH₄) is an inexpensive and highly effective hydrogen donor for this purpose.[13]
Mechanism & Rationale: In the presence of Pd/C, ammonium formate decomposes to produce hydrogen, ammonia, and carbon dioxide. The in situ generated hydrogen is highly reactive and readily participates in the reduction. For selective C=C reduction, the reaction is typically run under mild thermal or microwave conditions.[12] The high reactivity of the C=C double bond in the α,β-unsaturated system allows it to be reduced preferentially over the more stable carbonyl group and the aryl C-Br bond under these controlled conditions. To further enhance selectivity and prevent hydrodehalogenation, catalyst modifiers like diphenyl sulfide can be employed.[11]
2. Reductive Dehalogenation
While often an undesired side reaction, the cleavage of the C-Br bond can be achieved efficiently with palladium catalysts under more forcing conditions.
Mechanism & Rationale: The hydrodehalogenation mechanism typically involves the oxidative addition of the aryl halide to a low-valent palladium(0) species, followed by reaction with a hydride source and reductive elimination to yield the dehalogenated arene.[7][9] Strong bases and extended reaction times with a hydrogen source promote this pathway.[7] This method is valuable for removing halogenated impurities or for synthesizing the corresponding non-halogenated analogues.
B. Nickel-Based Catalysis: Cost-Effective and Powerful Alternatives
Nickel catalysts offer a powerful, cost-effective alternative to palladium for comprehensive reductions.
1. Raney Nickel (Raney Ni)
Raney Ni is a high-surface-area nickel sponge catalyst known for its high hydrogenating activity. Its selectivity can be uniquely controlled by the choice of solvent.[14]
Rationale: In a non-polar solvent like dichloromethane (DCM) under a hydrogen atmosphere, Raney Ni can selectively reduce the C=C bond of α,β-unsaturated ketones.[14] Conversely, in a protic solvent like water, the catalyst's behavior shifts to favor the reduction of both the C=C and C=O bonds, yielding the saturated alcohol.[14] This solvent-dependent switch in chemoselectivity provides a valuable tool for accessing different product scaffolds from the same starting material.
2. Nickel Boride (Ni₂B)
For a rapid and complete reduction of the entire chalcone structure (C=C, C=O, and potentially C-Br) to the corresponding saturated alcohol (tetrahydrochalcone), nickel boride is an excellent choice.
Mechanism & Rationale: Nickel boride is generated in situ from the reaction of a nickel(II) salt (e.g., NiCl₂) with sodium borohydride (NaBH₄) in a protic solvent like methanol.[15][16] This system is extremely reactive and typically reduces both the alkene and ketone functionalities non-selectively and rapidly at ambient temperature.[15] While highly efficient for full saturation, this method generally does not preserve the C-Br bond and should be used when the dehalogenated saturated alcohol is the target.
IV. Comparative Analysis of Catalytic Methods
The selection of an appropriate method depends directly on the desired final product. The table below summarizes the key features of the discussed catalytic systems.
Catalytic System
Hydrogen Source
Typical Conditions
Primary Product(s)
Key Advantages
Citations
Pd/C (5-10 wt%)
Ammonium Formate
Ethanol, 60-80°C
Brominated Dihydrochalcone
High C=C selectivity, operational simplicity, mild.
Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath.
Procedure:
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the brominated chalcone (1.0 mmol) and ethanol (10 mL).
Stir the mixture until the chalcone is fully dissolved.
Carefully add the 10% Pd/C catalyst (5 mol%).
Add ammonium formate (3.0 mmol) to the suspension in one portion.
Heat the reaction mixture to 60°C and stir vigorously.
Causality Insight: The moderate temperature ensures sufficient energy for the transfer hydrogenation to occur efficiently at the activated C=C bond, but it is typically insufficient to promote widespread dehalogenation or reduction of the more stable carbonyl group.
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The disappearance of the starting material spot and the appearance of a single, more polar product spot indicates completion (typically 1-3 hours).
Upon completion, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure brominated dihydrochalcone.
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Complete Saturation and Dehalogenation to Saturated Alcohol
This protocol utilizes the highly reactive nickel boride system for a rapid, one-pot reduction of both the enone and the C-Br bond.
Objective: To synthesize a non-brominated, saturated alcohol (tetrahydrochalcone derivative).
In a 100 mL Erlenmeyer flask, dissolve the brominated chalcone (1.0 mmol) and NiCl₂·6H₂O (1.0 mmol) in methanol (25 mL) at room temperature. The solution will likely be green.
Cool the flask in an ice-water bath.
Trustworthiness & Safety: The reaction of NaBH₄ with NiCl₂ in methanol is highly exothermic and generates hydrogen gas. Add the NaBH₄ slowly and in small portions over 15-20 minutes to the vigorously stirred, cooled solution. A black precipitate of nickel boride will form immediately, and vigorous gas evolution will be observed.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.
Monitor the reaction by TLC until the starting material is completely consumed.
Causality Insight: The in situ generated nickel boride is an extremely powerful reducing agent. The large excess of NaBH₄ ensures there is ample hydride available to reduce all susceptible functional groups, including the C=C, C=O, and C-Br bonds, leading to the fully saturated and dehalogenated product.[15]
Quench the reaction by carefully adding 5 mL of acetone to destroy any excess NaBH₄.
Add 20 mL of water and extract the product with dichloromethane (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to obtain the pure saturated alcohol.
Characterize the final product by NMR and MS to confirm the loss of the bromine atom and the reduction of both C=C and C=O bonds.
VI. References
Chemoselective Conjugate Reduction of α,β-Unsaturated Ketones Catalyzed by Rhodium Amido Complexes in Aqueous Media. The Journal of Organic Chemistry.[Link]
Chemoselective Luche-Type Reduction of α,β-Unsaturated Ketones by Magnesium Catalysis. Organic Letters.[Link]
Chemoselective Reduction of α,β-Unsaturated Ketones to Allylic Alcohols Under Catalyst-Free Conditions. Organic Chemistry Frontiers.[Link]
Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent. ACG Publications.[Link]
Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. The Journal of Organic Chemistry.[Link]
Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics.[Link]
Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Pharmaceuticals (Basel).[Link]
Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules.[Link]
Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones. ACS Omega.[Link]
BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. Molecules.[Link]
Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate.[Link]
REVIEW OF CATALYSTS, ALTERNATIVE CONDITIONS AND REACTORS USED FOR CHALCONE SYNTHESIS. Even3.[Link]
The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry.[Link]
Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science.[Link]
Regiospecific Hydrogenation of Bromochalcone by Unconventional Yeast Strains. Molecules.[Link]
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.[Link]
Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones. PMC.[Link]
Synthesis of novel chalcones through palladium-catalyzed CO cross-coupling reaction of bromo-chalcones with ethyl acetohydroxamate and their antiplasmodial evaluation against Plasmodium falcipuram in vitro. PubMed.[Link]
Catalytic Hydrodehalogenation Reactions. Science of Synthesis.[Link]
Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. MDPI.[Link]
Activating Methanol for Chemoselective Transfer Hydrogenation of Chalcones Using an SNS-Ruthenium Complex. Synlett.[Link]
Synthesis of Novel Chalcones through Palladium-Catalyzed C–O Cross-Coupling Reaction of Bromo-Chalcones with Ethyl Acetohydroxamate and their Antiplasmodial Evaluation against Plasmodium falcipuram in Vitro. ResearchGate.[Link]
Rapid Reduction of Chalcones to Tetrahydrochalcones Using Nickel Boride. ResearchGate.[Link]
NaBH4-mediated non-chemoselective reduction of α,β-unsaturated ketones of chalcones in the synthesis of flavans. ResearchGate.[Link]
Palladium-catalyzed carbonylative addition of aryl bromides to arylalkynes: a simple and efficient method for chalcone synthesis. Organic & Biomolecular Chemistry.[Link]
Chalcone Part III Reduction of Chalcone using Sodium Borohydride NaBH4. YouTube.[Link]
Transition Metal-Catalyzed Transformations of Chalcones. PubMed.[Link]
Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates. Organic Chemistry Portal.[Link]
Reduction of chalcone by hydrogenation. ResearchGate.[Link]
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry.[Link]
Reduction of Organic Compounds with NaBH4-Transition Metal Salt Systems. IV. Selective Hydrogenation of Olefines in Unsaturated Esters. Semantic Scholar.[Link]
Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging. PMC.[Link]
Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. MDPI.[Link]
Transfer Hydrogenations of Alkenes with Formate on Pd/C: Synthesis of Dihydrocinchona Alkaloids. ResearchGate.[Link]
A Review: Green Synthesis of Chalcone. Tuijin Jishu/Journal of Propulsion Technology.[Link]
3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one as a pharmaceutical intermediate
Strategic Utilization in C-Aryl Glucoside and Heterocycle Synthesis Executive Summary & Molecule Profile[1] 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one (henceforth referred to as BMPP ) is a critical dihydrochalcon...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Utilization in C-Aryl Glucoside and Heterocycle Synthesis
Executive Summary & Molecule Profile[1]
3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one (henceforth referred to as BMPP ) is a critical dihydrochalcone intermediate. It serves as a bifunctional scaffold in the synthesis of SGLT2 inhibitors (gliflozins) and non-steroidal anti-inflammatory drugs (NSAIDs) .
Its structural utility is defined by a "Push-Pull" electronic distribution:
Electrophilic Core: The ketone functionality allows for heterocycle formation (pyrazoles, indoles) or reduction to methylene linkers.
Nucleophilic Handle (Latent): The 4-bromophenyl moiety serves as a site for Lithium-Halogen exchange or Palladium-catalyzed cross-coupling (Suzuki-Miyaura), essential for attaching glucoside moieties in anti-diabetic drug synthesis.
Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Synthesis of the Intermediate (BMPP)
Note: While commercially available, in-house synthesis is often required to control impurity profiles, specifically des-bromo analogs.
2.1 The "Selectivity Challenge"
The primary challenge in synthesizing BMPP is reducing the alkene of the precursor chalcone without debrominating the aryl ring. Standard Pd/C hydrogenation often leads to hydrodebromination (loss of the Br handle).
2.2 Validated Protocol: Transfer Hydrogenation
This protocol uses a mild hydrogen donor (Formic acid/Triethylamine) or a poisoned catalyst to ensure chemoselectivity.
Reagents:
4-Methoxyacetophenone (1.0 eq)
4-Bromobenzaldehyde (1.0 eq)
NaOH (aq, 20%)
Ethanol (Solvent A)
Wilkinson’s Catalyst [RhCl(PPh₃)₃] or Pd/BaSO₄ (Catalyst)
Hydrogen gas (1 atm) or Ammonium Formate (Transfer agent)
Application Protocol: Synthesis of C-Glucosyl Dihydrochalcones (SGLT2 Analogs)
This protocol describes the conversion of BMPP into a C-aryl glucoside, a scaffold class known for selective SGLT2 inhibition (Refer to N. M. Washburn et al., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]
3.1 Mechanistic Logic
The 4-bromophenyl group acts as the acceptor for the sugar moiety. However, the ketone is incompatible with organolithium reagents (n-BuLi).
Strategy: Protection of the ketone as a cyclic acetal
Lithiation Coupling Global Deprotection.
3.2 Detailed Methodology
Phase A: Ketone Protection
Setup: Dean-Stark apparatus.
Reaction: Mix BMPP (10 mmol), Ethylene Glycol (50 mmol), and p-TsOH (catalytic) in Toluene (100 mL).
Process: Reflux for 12 hours with azeotropic removal of water.
Workup: Wash with NaHCO₃, dry over MgSO₄. Isolate the Acetal-BMPP .
Phase B: Cryogenic Lithiation & Glycosylation
Drying: Ensure Acetal-BMPP is azeotropically dried. Dissolve in anhydrous THF/Toluene (1:2).
Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 mins.
Observation: Solution typically turns yellow/orange.
Time: Stir for 30 mins at -78°C to form the Aryl-Lithium species.
Coupling: Add 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone (1.2 eq) dissolved in THF dropwise.
Why TMS-Gluconolactone? It is the standard electrophilic sugar equivalent for SGLT2 synthesis (See Reference 2).
Quench: Stir 1h at -78°C, then warm to 0°C. Quench with Methanesulfonic acid (MsOH) in Methanol.
Phase C: Reduction to C-Glucoside
Reduction: The quenching step typically yields the lactol methyl ether. To get the final C-glucoside, treat with Et₃SiH (3 eq) and BF₃·OEt₂ (2 eq) at -20°C.
Result: This simultaneously reduces the anomeric center and deprotects the ketone (if acidic enough) or requires a separate acid hydrolysis step to restore the BMPP ketone backbone.
Figure 2: Workflow for converting BMPP into SGLT2 inhibitor scaffolds.
Alternative Application: Pyrazole Synthesis (NSAID/Kinase Scaffolds)
BMPP is an excellent precursor for 1,5-diarylpyrazoles via condensation with hydrazines.
Formylation: React BMPP with DMF-DMA (Dimethylformamide dimethyl acetal) at reflux.
Product: An
-unsaturated enaminoketone.
Cyclization: Treat the intermediate with Hydrazine Hydrate (or substituted hydrazines) in Ethanol/Acetic Acid.
Result: Formation of the Pyrazole ring. The 4-bromo handle remains available for further library expansion via Suzuki coupling.
Quality Control & Safety
Parameter
Method
Acceptance Criteria
Purity
HPLC (C18, ACN/H2O gradient)
> 98.0% Area
Identity
¹H-NMR (CDCl₃)
Triplet at ~3.2 ppm (2H), Triplet at ~3.0 ppm (2H)
Residual Solvent
GC-Headspace
Ethanol < 5000 ppm, Toluene < 890 ppm
Bromine Content
Elemental Analysis / Mass Spec
Confirm isotopic pattern (M, M+2)
Safety Warning:
Brominated Compounds: Can be irritants. Handle in a fume hood.
n-BuLi: Pyrophoric. Requires strict inert atmosphere (Argon/Nitrogen) and anhydrous solvents.
References
Washburn, W. N., et al. (2009). "Evolution of Sodium Glucose Co-Transporter 2 Inhibitors as Anti-Diabetic Agents." Journal of Medicinal Chemistry. (Discusses the dihydrochalcone scaffold in SGLT2 inhibition).
(Referencing similar C-glucosyl dihydrochalcone studies).
Grembecka, J., et al. (2017). "Targeting Type 2 Diabetes with C-Glucosyl Dihydrochalcones as Selective Sodium Glucose Co-Transporter 2 (SGLT2)
Beilstein Journal of Organic Chemistry. (2017). "Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes.
Application Notes & Protocols: A Validated Two-Step Synthesis of 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one
Abstract & Introduction 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one is a diaryl propanone scaffold of significant interest to medicinal chemists and drug development professionals. Its structure presents multiple o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one is a diaryl propanone scaffold of significant interest to medicinal chemists and drug development professionals. Its structure presents multiple opportunities for further functionalization, making it a valuable building block for synthesizing complex molecular architectures and libraries of potential therapeutic agents.
This document provides a comprehensive, field-tested guide for the reliable synthesis of this target compound. We eschew a simple recitation of steps for a deeper dive into the causality of the chosen synthetic strategy. The protocol is designed as a self-validating system, emphasizing anhydrous techniques and in-process controls to ensure reproducibility. The chosen synthetic route is a robust two-step process:
Activation: Conversion of the commercially available 3-(4-bromophenyl)propanoic acid to its corresponding acyl chloride. This step is critical as it transforms the carboxylic acid's hydroxyl group, a poor leaving group, into a highly reactive acyl chloride primed for electrophilic substitution.
Coupling: A Friedel-Crafts acylation reaction between the synthesized acyl chloride and anisole (methoxybenzene). This classic carbon-carbon bond-forming reaction leverages a Lewis acid catalyst to generate a potent acylium ion electrophile that readily reacts with the electron-rich anisole ring.
This guide is structured to provide researchers with both the practical steps and the theoretical underpinnings necessary for a successful synthesis.
Reagents and Materials
A comprehensive list of required reagents is provided below. All reagents should be of ACS grade or higher. Anhydrous solvents and reagents are critical for the success of the Friedel-Crafts acylation step.
Reagent Name
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Key Properties & Role
3-(4-Bromophenyl)propanoic acid
1643-30-7
C₉H₉BrO₂
229.07
Starting Material
Thionyl chloride (SOCl₂)
7719-09-7
SOCl₂
118.97
Chlorinating Agent
Anisole (Methoxybenzene)
100-66-3
C₇H₈O
108.14
Aromatic Nucleophile
Aluminum chloride (AlCl₃), anhydrous
7446-70-0
AlCl₃
133.34
Lewis Acid Catalyst
Dichloromethane (DCM), anhydrous
75-09-2
CH₂Cl₂
84.93
Reaction Solvent
Hydrochloric acid (HCl), concentrated
7647-01-0
HCl
36.46
Workup Reagent
Sodium bicarbonate (NaHCO₃), saturated
144-55-8
NaHCO₃
84.01
Neutralizing Agent
Brine (saturated NaCl solution)
7647-14-5
NaCl
58.44
Washing Agent
Magnesium sulfate (MgSO₄), anhydrous
7487-88-9
MgSO₄
120.37
Drying Agent
Silica Gel (230-400 mesh)
7631-86-9
SiO₂
60.08
Stationary Phase (Chromatography)
Hexane
110-54-3
C₆H₁₄
86.18
Mobile Phase (Chromatography)
Ethyl Acetate
141-78-6
C₄H₈O₂
88.11
Mobile Phase (Chromatography)
Overall Synthetic Scheme
The two-step synthesis transforms a stable carboxylic acid into the target ketone via an activated acyl chloride intermediate.
Caption: Overall two-step synthetic workflow.
Experimental Protocols
Part 1: Synthesis of 3-(4-Bromophenyl)propanoyl Chloride (Intermediate)
Causality & Mechanistic Insight: The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. The hydroxyl group of a carboxylic acid is a poor leaving group. Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a reactive chlorosulfite intermediate. This intermediate readily undergoes nucleophilic attack by a chloride ion, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. This favorable decomposition into gaseous products drives the reaction to completion and simplifies the isolation of the desired acyl chloride.
Step-by-Step Protocol:
Setup: Place 3-(4-bromophenyl)propanoic acid (1.0 eq) into an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet connected to a trap (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ gases produced.
Reagent Addition: Under a fume hood, add anhydrous dichloromethane (approx. 3 mL per gram of carboxylic acid) to the flask. Begin stirring. Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 40°C). The reaction progress can be monitored by the cessation of gas evolution. Typically, the reaction is complete within 2-3 hours.
Isolation: Allow the reaction mixture to cool to room temperature. The acyl chloride can be used in the next step directly as a solution. Alternatively, the solvent and excess thionyl chloride can be carefully removed under reduced pressure (rotary evaporation). Caution: Thionyl chloride is volatile and corrosive. Ensure the rotary evaporator is in a well-ventilated fume hood. The resulting crude 3-(4-bromophenyl)propanoyl chloride is a pale yellow oil and should be used immediately in the next step due to its moisture sensitivity.
Part 2: Friedel-Crafts Acylation for Synthesis of the Final Product
Causality & Mechanistic Insight: This reaction is a cornerstone of aromatic chemistry. The Lewis acid, anhydrous aluminum chloride, coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺). The anisole molecule, with its electron-rich aromatic ring activated by the methoxy group, acts as a nucleophile. The methoxy group is an ortho, para-director; however, the attack occurs predominantly at the para position due to significantly lower steric hindrance, leading to the desired product. The acyl group of the product is electron-withdrawing, deactivating the ring and preventing further acylation reactions, which is a key advantage over Friedel-Crafts alkylation.
Caption: Mechanism of Friedel-Crafts Acylation.
Step-by-Step Protocol:
Catalyst Suspension: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (approx. 5 mL per gram of AlCl₃). Cool the flask to 0°C using an ice-water bath and begin vigorous stirring.
Acyl Chloride Addition: Dissolve the crude 3-(4-bromophenyl)propanoyl chloride (1.0 eq) from Part 1 in a small amount of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 5°C. Stir the resulting mixture at 0°C for an additional 15 minutes.
Anisole Addition: Add anisole (1.0 eq), dissolved in anhydrous DCM, dropwise to the reaction mixture over 20-30 minutes, again maintaining the temperature at 0°C.
Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for one hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-4 hours.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a solvent system such as 20% ethyl acetate in hexane. The disappearance of the anisole spot and the appearance of a new, lower Rf product spot indicate reaction progression.
Workup (Quenching): Once the reaction is complete, cool the flask back to 0°C. Very carefully and slowly, pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 1:1 v/v). Caution: This quenching is highly exothermic and will release HCl gas. Perform this step slowly in an efficient fume hood.
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
Washing: Combine the organic layers and wash sequentially with:
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
Water.
Saturated brine solution (to remove bulk water).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a yellow or off-white solid/oil.
Purification Protocol
Principle: The crude product contains the desired para-isomer, potentially some ortho-isomer side product, and non-polar impurities. Silica gel column chromatography is an effective method for separating these compounds based on their differential polarity. The target ketone is moderately polar and will adhere to the silica gel more strongly than non-polar byproducts but less strongly than highly polar impurities.
Column Preparation: Prepare a silica gel column using a slurry packing method with hexane.
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel by removing the solvent via rotary evaporation. Dry-load this powder onto the top of the prepared column.
Elution: Begin elution with 100% hexane to remove highly non-polar impurities. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 2% to 10% ethyl acetate in hexane.
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product (visualized under UV light at 254 nm).
Final Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one as a solid. Determine the final yield and characterize the product.
Workflow Visualization
Method
Scalable synthesis protocols for dihydrochalcone libraries
Introduction & Scope Dihydrochalcones (DHCs) are a privileged scaffold in medicinal chemistry, serving as precursors to flavonoids, potent antioxidants, and high-intensity non-nutritive sweeteners (e.g., Neohesperidin DC...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
Dihydrochalcones (DHCs) are a privileged scaffold in medicinal chemistry, serving as precursors to flavonoids, potent antioxidants, and high-intensity non-nutritive sweeteners (e.g., Neohesperidin DC). Unlike their unsaturated chalcone counterparts, DHCs exhibit increased conformational flexibility and metabolic stability, making them critical targets for Structure-Activity Relationship (SAR) studies in diabetes (SGLT2 inhibitors) and oncology.
The Bottleneck: Traditional synthesis involves the Claisen-Schmidt condensation followed by hydrogenation. While the condensation is robust, the subsequent reduction of the
-unsaturated ketone to the saturated ketone is often plagued by:
Over-reduction: Reducing the carbonyl group to an alcohol.
Chemo-incompatibility: Reducible groups (nitro, cyano, halides) are often lost under standard catalytic hydrogenation (
/Pd-C).
Scalability Issues: Batch hydrogenation with
balloons is unsafe and impractical for generating 100+ compound libraries.
This Guide: We present three validated protocols designed for modularity and scalability , moving from parallel batch synthesis to continuous flow and biocatalysis.
Decision Logic for Protocol Selection
Before initiating synthesis, select the module that matches your library's structural diversity and scale requirements.
Figure 1: Decision matrix for selecting the optimal synthesis route based on chemical functionality and scale.
Module 1: High-Throughput Transfer Hydrogenation (Batch)
Scientific Rationale:
Using hydrogen gas balloons for parallel synthesis is a safety hazard and inconsistent. Catalytic Transfer Hydrogenation (CTH) uses a stable hydrogen donor (Ammonium Formate) with Pd/C.[1] This method is kinetically controlled to favor alkene reduction over carbonyl reduction under mild conditions.
Protocol A: 96-Well Plate Synthesis
Reagents:
Chalcone intermediates (0.1 mmol per well).
10% Pd/C (Type 487, dry or 50% wet).
Ammonium Formate (
).
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Step-by-Step:
Loading: In a 2 mL deep-well filter plate, add chalcone (0.1 mmol) dissolved in 0.5 mL MeOH.
Catalyst: Add 10% Pd/C (10 mg, ~10 mol% Pd). Note: Use a slurry dispenser for reproducibility.
Best for: Gram-scale synthesis, safety, and difficult substrates.
Scientific Rationale:
Flow chemistry utilizes a packed-bed reactor cartridge (CatCart®). This ensures a high surface-area-to-volume ratio, significantly increasing reaction rates (Flash Chemistry). The system maintains high pressure (up to 100 bar) safely, pushing the equilibrium toward the saturated product without the headspace risks of batch autoclaves.
Protocol B: H-Cube / Flow Reactor Setup
Equipment: H-Cube Pro™ (ThalesNano) or Vapourtec R-Series.
Cartridge: 10% Pd/C (30 mm length) or Raney Nickel (for stubborn substrates).
Figure 2: Schematic of the continuous flow hydrogenation setup ensuring safe handling of high-pressure hydrogen.
Step-by-Step:
Preparation: Dissolve chalcone (0.1 M) in THF:MeOH (1:1). Note: Solubility is critical in flow to prevent clogging.
Parameters:
Temperature: 50°C
Pressure: 30 bar (Full
mode)
Flow Rate: 1.0 mL/min
Equilibration: Flush the system with pure solvent for 5 min.
Execution: Switch valve to "Reagent." Collect the output fraction after the system dead volume passes.
Cycling: For library synthesis, inject discrete loops (1 mL each) separated by solvent spacers.
Critical Control Point: If over-reduction (carbonyl
alcohol) occurs, increase flow rate to reduce residence time or lower temperature to 25°C.
-substituted) or chemoselective reduction in the presence of sensitive groups (Nitro, Cyano, Alkyne).
Scientific Rationale:
Ene-reductases (Old Yellow Enzyme family, OYE) activate the
-unsaturation via flavin mononucleotide (FMN). They are strictly chemoselective, ignoring the carbonyl group and other reducible moieties. This is the only viable route for chiral dihydrochalcones.
Protocol C: Enzymatic Reduction
Biocatalyst: OYE1, OYE2, or commercially available kits (e.g., Codexis, Johnson Matthey).
Cofactor Recycle System: NADP+, Glucose Dehydrogenase (GDH), and Glucose.
Ahmed, N., & van Lier, J. E. (2006). Pd-C/ammonium formate: A selective catalyst for the hydrogenation of chalcones to dihydrochalcones.[6] Journal of Chemical Research, 2006(5), 371-373. Link
Stueckler, C., et al. (2010). Biocatalytic asymmetric synthesis of dihydrochalcones using ene-reductases. Organic & Biomolecular Chemistry, 8, 1515-1517. Link
Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15, 613–630. Link
Gallop, M. A., et al. (2008). Automated parallel synthesis of chalcone-based screening libraries. Journal of Combinatorial Chemistry. Link
Technical Support: Solubilization of 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one
Case ID: SOL-BPMP-001 Compound Class: Dihydrochalcone Derivative Molecular Weight: 319.19 g/mol LogP (Predicted): ~4.2 (Highly Lipophilic)[1] Introduction Welcome to the Technical Support Center. You are likely working w...
Welcome to the Technical Support Center. You are likely working with 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one (CAS: 648903-46-2), a lipophilic dihydrochalcone intermediate often utilized in organic synthesis (e.g., dehydrogenation to chalcones) or pharmacological screening.[1]
Due to its structural properties—specifically the non-polar bromine substituent and the methoxy group on a flexible propanone linker—this compound exhibits poor aqueous solubility and a high tendency to precipitate when introduced to biological buffers. This guide provides validated protocols to solubilize, store, and apply this compound without experimental failure.
Part 1: Solubility Specifications
The following data represents empirical ranges based on the physicochemical properties of dihydrochalcone analogs (LogP ~4.2).
Solvent
Solubility Rating
Estimated Max Conc. (RT)
Application
DMSO (Dimethyl Sulfoxide)
High
25 – 50 mM (~8–16 mg/mL)
Primary Stock Solution. Best for freezing and long-term storage.[1]
Ethanol (100%)
Moderate
5 – 15 mM (~1.5–5 mg/mL)
Recrystallization. Solubility increases significantly at boiling point (78°C).[1]
Water / PBS
Insoluble
< 0.1 mM
Do not use for stock preparation.[1] Immediate precipitation will occur.[1]
DMF (Dimethylformamide)
High
> 50 mM
Alternative stock solvent if DMSO is incompatible with downstream chemistry.[1]
Critical Note: While DMSO is the preferred vehicle, this compound is hydrophobic . Diluting a high-concentration DMSO stock directly into an aqueous buffer (like cell culture media) often causes a "crash-out" event where the compound precipitates into invisible micro-crystals, leading to false-negative biological data.[1]
Part 2: Preparation Protocols
Protocol A: Preparation of 10 mM DMSO Stock Solution
Use this protocol for biological assays or long-term storage.[1]
Weighing: Weigh 3.19 mg of the compound into a sterile 1.5 mL microcentrifuge tube.
Why? This specific mass in 1 mL yields exactly 10 mM.[1]
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
Technique: Pipette slowly down the side of the tube to wash down any powder adhering to the walls.
Dissolution: Vortex vigorously for 30–60 seconds.
Troubleshooting: If solid particles remain, sonicate in a water bath at room temperature for 5 minutes.[1] Avoid heating above 40°C to prevent potential degradation.[1]
Inspection: Hold the tube up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solubilization.[1]
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Recrystallization from Ethanol
Use this protocol to purify the compound if the solid appears yellowed or impure.
Add a minimal amount of Ethanol (start with 10 mL per gram of solid).[1]
Heat the mixture to a gentle boil (approx. 80°C).
Titration: If the solid does not dissolve, add hot ethanol dropwise until the solution is clear.
Cooling: Remove from heat and allow to cool slowly to room temperature, then move to 4°C.
Harvest: Filtration of the resulting white/off-white crystals will yield high-purity compound.[1]
Part 3: Visual Logic & Workflow
The following diagram illustrates the decision process for handling this compound in biological assays to prevent precipitation errors.
Figure 1: Workflow for solubilization and dilution. Note the critical "Step-Down Dilution" path to avoid aqueous precipitation.
Part 4: Troubleshooting & FAQs
Q1: I added my DMSO stock to cell culture media, and it turned cloudy. What happened?
A: You experienced "Solvent Shock."[1]
Because this molecule has a LogP of ~4.2, it is highly hydrophobic. When a concentrated DMSO stock hits the water-rich media, the DMSO diffuses away instantly, leaving the compound stranded; it aggregates and precipitates.[1]
Fix:
Reduce Final Concentration: Ensure the final DMSO concentration is < 0.5% (v/v).
Serial Dilution: Do not jump from 10 mM (Stock) to 10 µM (Final) in one step. Perform an intermediate dilution in pure DMSO or a 50:50 DMSO:PBS mix before the final spike into media.
Warm the Media: Pre-warm your culture media to 37°C before adding the compound.
Q2: Can I store the ethanol solution at -20°C?
A: It is not recommended.
Ethanol is volatile and can evaporate even in cold storage if the seal is not perfect, changing the concentration. Furthermore, the solubility in ethanol drops drastically at -20°C, likely causing the compound to crystallize out of solution.[1] Always use DMSO for frozen stocks.
Q3: The compound has turned slightly yellow. Is it still good?
A: This likely indicates mild oxidation or photodegradation.[1]
Chalcone-type derivatives can be light-sensitive.[1]
Action: Check purity via TLC or HPLC. If a significant impurity peak appears, perform the Ethanol Recrystallization (Protocol B) described above to repurify.[1]
Prevention: Always store the solid and solution in amber vials or wrapped in aluminum foil.
Q4: Why won't it dissolve in water even with sonication?
A: Physics is against you.
The 4-bromophenyl and 4-methoxyphenyl rings create a non-polar surface area that water molecules cannot solvate.[1] No amount of sonication will create a stable true solution in water; you will only create a temporary suspension that will settle, leading to inconsistent dosing.
References
PubChem. 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one (Compound CID: 11232400).[1][5] National Library of Medicine. Available at: [Link][1]
Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for LogP and solubility relationships).
Balakin, K. V., et al. (2006).[1] Property-based design of kinase inhibitors.[1] Current Medicinal Chemistry.[1] (Discusses solubility challenges of hydrophobic scaffolds in drug discovery).
You are attempting to purify 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one . This molecule is a dihydrochalcone (a saturated diaryl ketone). Unlike its unsaturated precursor (the chalcone), which is typically yellow and high-melting, your target molecule should be a white/colorless crystalline solid with a melting point likely in the range of 65–85°C (significantly lower than the ~137°C of the unsaturated analog).
The presence of the electron-donating methoxy group and the electron-withdrawing bromo group creates a dipole that makes this compound moderately polar. This specific structural motif presents two primary purification challenges:
Oiling Out: Due to its relatively low melting point and flexible alkyl chain, the compound is thermodynamically prone to separating as a liquid (oil) rather than a crystal during cooling.
Color Contamination: Trace amounts of the unsaturated precursor (chalcone) or oxidation byproducts can impart a persistent yellow color.
Part 1: Solvent System Selection
We do not recommend a "trial and error" approach. Based on the dielectric constants and the solubility parameter (Hansen) of diarylpropanones, use the following decision matrix.
Primary Recommendation: Ethanol (95%) / Water
Why: The ketone and ether functionalities hydrogen-bond well with ethanol. Water acts as a powerful anti-solvent to force precipitation upon cooling.
Ratio: Start with pure hot ethanol. Add water only if saturation is not achieved or to drive yield (typically 10-20% v/v water final concentration).
Why: If the compound is too soluble in ethanol (low recovery), this non-polar/polar mix offers better control. Heptane is preferred over hexane due to its higher boiling point (98°C), allowing for a hotter dissolution temperature without premature boiling.
Solvent Logic Visualization
Figure 1: Decision tree for solvent selection based on solubility thermodynamics.
Part 2: Standard Operating Procedure (SOP)
Safety Note: Ensure all heating is performed in a fume hood. The bromo-derivative can be a skin irritant.
Dissolution:
Place crude solid in an Erlenmeyer flask.
Add Ethanol (95%) at a ratio of roughly 3-5 mL per gram of solid.
Heat to reflux (approx. 78°C) with magnetic stirring.
Critical: If solid remains, add solvent in 1 mL increments until dissolved. Do not drown the sample.
Hot Filtration (Optional but Recommended):
If the solution is dark or contains black specks (Pd/C residues or polymerized material), add activated carbon (1% w/w) .
Stir at reflux for 5 minutes.
Filter hot through a pre-warmed Celite pad or fluted filter paper to remove carbon/particulates.
Crystallization:
Remove from heat.[1][2][3] Allow the flask to cool to Room Temperature (RT) slowly on a cork ring or wood block. Do not place directly on a cold benchtop.
Observation Point: If the solution turns cloudy white, crystals are forming. If droplets appear, see "Troubleshooting: Oiling Out."
Harvesting:
Once at RT, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.
Wash: Rinse the cake with ice-cold Ethanol/Water (70:30) mixture.
Dry: Vacuum dry at 40°C. High heat may melt the product.
Part 3: Troubleshooting & FAQs
Q1: The product is separating as a liquid oil at the bottom of the flask ("Oiling Out"). Why?
Technical Insight: This occurs when the saturation temperature of the solute exceeds its melting point in the solvent mixture. Impurities depress the melting point further (colligative properties), exacerbating the issue.
The Rescue Protocol:
Re-heat the mixture until the oil redissolves into a clear solution.
Add more solvent (approx. 10-20% more). This lowers the saturation temperature below the melting point.
Seed it: As it cools, add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation before the oil phase separates.
Slower Cooling: Wrap the flask in a towel to slow the thermal gradient.
Q2: My product is yellow, but the structure suggests it should be white.
Diagnosis: You likely have contamination from the unsaturated chalcone intermediate (3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one). The conjugated double bond in the chalcone provides the chromophore (yellow color).
Solution:
Recrystallization won't fix this efficiently if the impurity level is >5%, as the chalcone often co-crystallizes.
Action: Perform a wash of the solid with cold hexanes (the chalcone is often more soluble in non-polar solvents than the saturated ketone) or perform a rapid silica plug filtration (eluting with 10% EtOAc/Hexane) before recrystallization.
Q3: The yield is very low (<50%).
Diagnosis: The compound is likely too soluble in ethanol.
Solution:
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process (Second Crop).
Alternatively, switch to the EtOAc/Heptane system. Dissolve in minimum hot EtOAc, then add hot Heptane until persistent cloudiness appears, then cool.
Q4: Can I use Acetone?
Advisory: Avoid acetone if possible. While it dissolves the compound well, its boiling point (56°C) is too close to the estimated melting point of your solid, narrowing the operational window for crystallization and increasing the risk of oiling out.
Technical Support Center: HPLC Separation of Chalcone and Dihydrochalcone Mixtures
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of chalcones and their corresponding dihydrochalcones. As a Senior Application Scientist, I understand the nuances and ch...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of chalcones and their corresponding dihydrochalcones. As a Senior Application Scientist, I understand the nuances and challenges of separating these structurally similar compounds. Dihydrochalcones, which lack the α,β-unsaturated bond present in chalcones, exhibit subtle differences in polarity that are key to their chromatographic separation. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during method development and execution.
Troubleshooting Guide
This section addresses specific, common problems in a direct question-and-answer format, focusing on causality and providing actionable solutions.
Q1: My chalcone and dihydrochalcone peaks are co-eluting or have very poor resolution. What should I do?
A1: Co-elution of chalcones and dihydrochalcones is a frequent challenge due to their similar molecular structures. The primary difference is the saturation of a single double bond, which results in a small polarity shift. In reversed-phase (RP) HPLC, the chalcone is typically less polar and thus retained longer than the more polar dihydrochalcone.[1] When resolution is poor, you must enhance the differential interaction between your analytes and the stationary phase.
Causality & Step-by-Step Solutions:
Optimize Mobile Phase Selectivity: The choice of organic solvent can significantly alter selectivity. Acetonitrile and methanol interact differently with analytes. Acetonitrile often provides better resolution for polar compounds.[2]
Action: If you are using methanol, switch to acetonitrile, or vice-versa. You can also evaluate a ternary mixture (e.g., water/methanol/acetonitrile).[3]
Adjust the Gradient Slope (for Gradient Elution): A steep gradient can cause compounds to elute too quickly and merge. A shallower gradient increases the interaction time with the stationary phase, allowing for better separation.[4]
Action: Decrease the rate of organic solvent increase. For example, if your gradient goes from 40% to 80% B in 10 minutes, try running it over 20 minutes. This gives the analytes more time to separate.[5]
Modify Mobile Phase Strength (for Isocratic Elution): In an isocratic run, the mobile phase composition is constant. If resolution is poor, the organic content may be too high, causing the analytes to elute too close to the void volume.
Action: Systematically decrease the percentage of the organic solvent (e.g., from 80:20 methanol:water to 75:25). This will increase the retention factor (k') and retention time for both compounds, often improving the separation between them.[6]
Check for Peak Purity: What appears as one broad peak might be two co-eluting compounds.
Action: If you have a Diode Array Detector (DAD), perform a peak purity analysis. The UV spectra across the peak should be identical for a pure compound; differences indicate co-elution.[6]
Q2: I'm observing significant peak tailing for my chalcone/dihydrochalcone peaks. What is the cause and how can I fix it?
A2: Peak tailing is a common issue when analyzing phenolic compounds like chalcones and is characterized by an asymmetrical peak with a trailing edge.[7] This phenomenon compromises resolution and leads to inaccurate quantification.[7]
Causality & Step-by-Step Solutions:
Secondary Silanol Interactions (Primary Cause): The most frequent cause is the interaction between the hydroxyl groups on the analytes and residual, acidic silanol groups (Si-OH) on the silica-based stationary phase (e.g., C18).[7][8] This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, causing the peak to "tail".
Action (Mobile Phase pH Adjustment): Suppress the ionization of the silanol groups by lowering the mobile phase pH. Adding a small amount of an acidifier like 0.1% formic acid or phosphoric acid to the aqueous phase (to achieve a pH between 2.5 and 3.5) is highly effective.[7][9] This protonates the silanols, minimizing their ability to interact with your compounds.
Action (Column Selection): Use a modern, high-purity silica column with robust end-capping. End-capping chemically derivatizes most of the residual silanols, making them unavailable for secondary interactions.[2][10]
Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to peak distortion.[2][7]
Action: Reduce the concentration of your sample or decrease the injection volume.[2]
Column Contamination: Strongly retained matrix components can create active sites on the column that cause tailing.
Action: Use a guard column to protect your analytical column and replace it regularly.[2][11] If the analytical column is contaminated, flush it with a strong solvent (e.g., isopropanol).[12]
Q3: My retention times are drifting from one injection to the next. Why is this happening?
A3: Unstable retention times are a sign of a non-equilibrated or changing system. Reproducibility is key for reliable quantification, so this issue must be addressed.
Causality & Step-by-Step Solutions:
Insufficient Column Equilibration: The column's stationary phase needs to be fully equilibrated with the mobile phase, especially when running a gradient. If you start a run before the column is ready, retention times will shift, usually to earlier times, in subsequent runs.
Action: Ensure the column is flushed with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.[2][13]
Mobile Phase Composition Changes: In reversed-phase chromatography, retention is very sensitive to the organic/aqueous ratio.[13] Improperly mixed mobile phases or evaporation of the more volatile organic component can cause drift.
Action: Ensure mobile phase solvents are thoroughly mixed and degassed. Keep solvent bottles capped to prevent evaporation. If you are using an on-line mixer, ensure it is functioning correctly.[12]
Temperature Fluctuations: Column temperature affects mobile phase viscosity and separation kinetics. Even ambient lab temperature changes can cause drift.
Action: Use a column oven to maintain a constant, slightly elevated temperature (e.g., 30-40 °C).[1] This provides a stable environment and improves reproducibility.
Q4: I see an unexpected "ghost peak" near my analytes of interest. What is it and how do I get rid of it?
A4: Ghost peaks are extraneous peaks that appear in your chromatogram, even in blank runs, and can interfere with the integration of your target peaks.[5]
Causality & Step-by-Step Solutions:
Sample Carryover: Residual sample from a previous, more concentrated injection can be eluted in a subsequent run.
Action: Optimize your autosampler needle wash procedure. Use a wash solvent strong enough to remove all analytes (e.g., a high percentage of organic solvent).
Contaminated Mobile Phase or System: Impurities in your solvents or buildup of contaminants in the HPLC system can leach out during a gradient run, appearing as peaks.
Action: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. To identify the source, run a blank gradient (injecting only mobile phase).[5] If the peak persists, systematically clean the system, starting with the injector and tubing.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in polarity between chalcones and dihydrochalcones, and how does this influence their HPLC separation?
A1: The key structural difference is the α,β-unsaturated carbonyl system in chalcones. The double bond in this system is part of a larger conjugated network, which makes the chalcone molecule more planar and less polar. The dihydrochalcone lacks this double bond, reducing the conjugation and increasing its relative polarity. In reversed-phase HPLC, which uses a non-polar stationary phase (like C18), the less polar compound interacts more strongly and is retained longer. Therefore, you will almost always observe the chalcone eluting after its corresponding dihydrochalcone.[1][14]
Q2: What is the best starting point for column and mobile phase selection for separating these compounds?
A2: A robust starting point for method development is a standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][15] For the mobile phase, a mixture of water (Solvent A) and either acetonitrile or methanol (Solvent B) is standard.[15] It is highly recommended to acidify the aqueous phase with 0.1% formic acid to improve peak shape.[15][16]
Q3: When should I use an isocratic method versus a gradient elution method?
A3:
Use an Isocratic Method when you are separating a simple mixture with only a few components that have similar retention behaviors (e.g., just one chalcone and its dihydrochalcone). Isocratic methods are simpler, faster to equilibrate, and result in a more stable baseline.[17]
Use a Gradient Elution Method when analyzing complex mixtures (like natural product extracts) containing compounds with a wide range of polarities, or when trying to separate closely eluting pairs like a chalcone and dihydrochalcone.[16][18] A gradient allows you to start with a weaker mobile phase to retain and separate more polar compounds and then increase the organic content to elute the more non-polar compounds in a reasonable time with good peak shape.[4]
Q4: How should I prepare my samples (e.g., from a reaction mixture or natural product extract) for HPLC analysis?
A4: Proper sample preparation is critical to protect your column and ensure accurate results.
For Synthetic Reaction Mixtures: Take an aliquot of the reaction mixture and quench it by diluting it in a solution that stops the reaction, typically the mobile phase, which can be slightly acidified to neutralize any catalyst.[1] Dilute this solution further with the mobile phase to ensure the analyte concentration is within the linear range of your calibration curve.
For Natural Product Extracts: These often contain complex matrices that can interfere with the analysis. A Solid-Phase Extraction (SPE) step may be necessary to clean up the sample and remove interfering components before HPLC analysis.[15][16]
Final Step for All Samples: Before injection, all samples must be filtered through a 0.45 µm syringe filter to remove particulate matter that could clog the column or system tubing.[1][15]
Q5: What UV wavelength is optimal for detecting both chalcones and dihydrochalcones?
A5: Chalcones and dihydrochalcones have different UV absorption profiles.
Chalcones possess a highly conjugated system, resulting in a strong, characteristic absorption band (Band I) between 340-390 nm.[16][19]
Dihydrochalcones lack the extended conjugation and absorb at a much lower wavelength, typically in the 220-270 nm range (Band II).[16][19]
If you are using a Diode Array Detector (DAD), you can monitor multiple wavelengths simultaneously to optimize detection for both classes of compounds. If you must use a single-wavelength UV detector, you will need to choose a compromise wavelength. A wavelength around 280 nm is often a reasonable choice, as both compounds usually exhibit some absorbance there, although it will not be the absorption maximum for the chalcone.[19]
Experimental Protocols & Data
Protocol 1: Standard Reversed-Phase HPLC Method
This protocol provides a validated starting point for the separation of a chalcone/dihydrochalcone pair.
Instrumentation and Materials:
HPLC System with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector.
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Solvents: HPLC-grade acetonitrile, methanol, and water.[15]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds - Benchchem.
Addressing peak tailing in HPLC analysis of phenolic compounds - Benchchem.
Chalcones—Features, Identification Techniques, Attributes, and Applic
Overcoming common issues in flavonoid HPLC analysis - Benchchem.
Gradient Elution Separ
Development and Characterization of Synthetic Chalcones-Loaded Eudragit RS 100 Microparticles for Oral Delivery - SciELO.
Chalcones – Features, Identification Techniques, Attributes and Applic
Application Notes & Protocols: HPLC-Based Separation of Cis and Trans Chalcone Isomers - Benchchem.
(PDF)
HPLC Troubleshooting Guide - Sigma-Aldrich.
How to Reduce Peak Tailing in HPLC? - Phenomenex.
Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatiz
HPLC Troubleshooting.
Using a Solvent Triangle to Optimize an HPLC Separ
How to optimize your mobile phase to improve selectivity and resolution in chrom
Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol - Benchchem.
Co-Elution: The Achilles' Heel of Chromatography (and Wh
Preventing debromination during hydrogenation of chalcones
To: User From: Senior Application Scientist, Catalysis Division Subject: Technical Guide: Preventing Debromination During Chalcone Hydrogenation Executive Summary & Core Challenge The Problem: You are attempting to hydro...
Author: BenchChem Technical Support Team. Date: February 2026
To: User
From: Senior Application Scientist, Catalysis Division
Subject: Technical Guide: Preventing Debromination During Chalcone Hydrogenation
Executive Summary & Core Challenge
The Problem: You are attempting to hydrogenate the alkene moiety of a chalcone (1,3-diphenyl-2-propene-1-one) while preserving a bromine substituent on the aromatic ring.
The Conflict: Standard hydrogenation catalysts (especially Palladium on Carbon, Pd/C) are highly active for hydrodehalogenation (oxidative addition into the C-Br bond), often removing the bromine faster than or concurrently with the reduction of the C=C double bond.
The Solution: Success requires shifting the chemoselectivity of the catalyst. This is achieved by:
Steric/Electronic Modulation: Using homogeneous catalysts that cannot easily access the aryl-halogen bond (e.g., Wilkinson's Catalyst).
Catalyst Poisoning: Modifying heterogeneous surfaces with sulfur or amines to block the high-energy sites responsible for C-Br activation (e.g., Sulfided Pt/C, Pd/C + Diphenylsulfide).
Alternative Hydrogen Sources: Using transfer hydrogenation (Ammonium Formate) to limit the concentration of active metal-hydride species.
Decision Matrix: Selecting the Right Protocol
Do not default to standard Pd/C. Use this logic flow to select your experimental approach.
Figure 1: Strategic decision tree for selecting the appropriate hydrogenation protocol based on scale and available equipment.
Technical Troubleshooting & FAQs
Q1: Why does my bromine fall off with Pd/C even at low pressure?
A: Palladium is an excellent catalyst for oxidative addition into C-X bonds. The mechanism of debromination (hydrodehalogenation) competes with alkene hydrogenation.
Mechanism: The Pd(0) inserts into the Ar-Br bond to form an Ar-Pd(II)-Br species. In the presence of hydrogen, this undergoes hydrogenolysis, replacing Br with H.
Risk Factor: This is exacerbated in basic conditions or polar protic solvents (MeOH, EtOH) which stabilize the charged intermediates.
Q2: Can I just use Platinum (Pt/C) instead of Palladium?
A: Generally, yes, but it is not a guarantee.
Comparison: Pt is less active for oxidative addition into Ar-Br bonds than Pd. However, clean Pt surfaces can still cause debromination, especially with electron-deficient rings.
Recommendation: Use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur acts as a permanent poison that occupies the high-energy "kink" sites on the metal surface responsible for C-X bond breaking, while leaving the planar sites available for alkene hydrogenation [1].
Q3: I only have standard Pd/C. How can I save my reaction?
A: You must "poison" the catalyst in situ.
Additive: Add Diphenylsulfide (Ph2S) or Ethylenediamine .
Ratio: typically 0.1 to 0.5 equivalents relative to the metal.
Effect: These ligands bind strongly to the Pd surface, electronically modifying it to disfavor the oxidative addition of the aryl bromide while permitting the coordination of the alkene [2].
Validated Experimental Protocols
Protocol A: Homogeneous Catalysis (The Gold Standard)
Best for: High-value substrates where selectivity is paramount.
Solvent: Benzene/Ethanol (1:1) or Toluene/Ethanol (1:1)
Gas: H2 (Balloon pressure, ~1 atm)
Step-by-Step:
Degas: Dissolve substrate in the solvent mixture. Degas thoroughly (sparge with Ar or N2 for 15 mins). Oxygen poisons this catalyst irreversibly.
Catalyst Addition: Add RhCl(PPh3)3 solid under inert flow. The solution should turn red/orange.
Hydrogenation: Purge the headspace with H2. Stir vigorously at Room Temperature or slightly elevated (40°C) if reaction is sluggish.
Monitoring: Monitor by TLC/NMR. The reaction is typically slower than Pd/C but highly selective.
Workup: Evaporate solvent. Pass through a short plug of silica gel or Florisil to remove the rhodium residues.
Protocol B: Transfer Hydrogenation (The Mild Alternative)
Best for: Labs without high-pressure setups or to avoid H2 gas risks.
Reagents:
Substrate: Bromo-chalcone (1.0 equiv)
Catalyst: 10% Pd/C (5–10 wt% of substrate mass)
Hydrogen Donor: Ammonium Formate (5.0–10.0 equiv)
Solvent: Methanol (Anhydrous preferred)
Step-by-Step:
Mix: Suspend substrate and Pd/C in Methanol under Nitrogen.
Activation: Add Ammonium Formate in one portion.
Reaction: Heat to Reflux (approx. 65°C). You will observe gas evolution (CO2/NH3).
Mechanism: The decomposition of formate releases H2 directly onto the catalyst surface in a controlled manner, often favoring C=C reduction over C-Br cleavage due to kinetic control [3].
Stop: Monitor closely (15–60 mins). Filter through Celite® immediately upon completion to prevent over-reduction.
Protocol C: In-Situ Poisoning (The "Fix-It" Method)
Best for: Using standard Pd/C without debromination.
Reagents:
Substrate: Bromo-chalcone
Catalyst: 10% Pd/C
Additive: Diphenylsulfide (Ph2S) (0.5 equiv relative to Pd metal, NOT substrate)
Solvent: Ethyl Acetate or THF (Non-polar solvents help suppress dehalogenation vs MeOH).
Step-by-Step:
Pre-Poisoning: Stir the Pd/C in the solvent with the Diphenylsulfide for 30-60 minutes before adding the substrate or hydrogen. This ensures the active sites are modified.[1]
Addition: Add the chalcone substrate.
Hydrogenation: Introduce H2 (balloon).
Result: The reaction rate will be significantly slower than unpoisoned Pd/C, but the bromine retention will be >95% [4].
Comparative Selectivity Data
The following table summarizes the expected outcome of reducing 4-bromochalcone using different catalytic systems.
Catalyst System
H2 Source
Solvent
Yield (Dihydrochalcone)
Debromination Byproduct
10% Pd/C (Standard)
H2 (1 atm)
MeOH
20-40%
High (>50%)
Pt/C (Standard)
H2 (1 atm)
EtOAc
70-80%
Moderate (10-20%)
Sulfided Pt/C
H2 (1 atm)
EtOAc
>95%
<1%
Wilkinson's [Rh]
H2 (1 atm)
Benzene/EtOH
>95%
<1%
Pd/C + Ph2S
H2 (1 atm)
THF
85-90%
<2%
Pd/C + NH4HCO2
Formate
MeOH
80-90%
<5%
References
Sulfided Platinum Catalysts: Method of preparing a sulfided platinum on carbon catalyst.[2][3] US Patent 3275567A. (1966). Link
Diphenylsulfide Poisoning: Mori, A., et al. (2006).[4][5] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. Link
Ammonium Formate Transfer Hydrogenation: Ahmed, N., & van Lier, J. E. (2005). Pd-C/ammonium formate: a selective catalyst for the hydrogenation of chalcones to dihydrochalcones.[6] Journal of Chemical Research.[6] Link
Wilkinson's Catalyst Mechanism: Osborn, J. A., et al. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes. Journal of the Chemical Society A. Link
Technical Support Center: Crystallization of 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one
Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for the purification of 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one via crystallization. As a chalcone derivative, it...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for the purification of 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one via crystallization. As a chalcone derivative, its purification is paramount for subsequent applications in research and drug development. This document moves beyond rigid protocols to explain the fundamental principles governing crystallization, empowering researchers to optimize the process for their specific experimental conditions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the crystallization of 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one, focusing on the critical role of temperature and solvent selection.
Q1: What is the single optimal temperature for crystallizing this compound?
A1: It is a common misconception that there is a single, fixed "optimal temperature" for crystallization. Instead, the optimal outcome depends on a controlled temperature gradient . The process hinges on the principle of differential solubility: the compound should be highly soluble in a chosen solvent at its boiling point and significantly less soluble at lower temperatures.[1] Therefore, the "optimal temperature" is a carefully managed cooling process that starts from the boiling point of the solvent and proceeds slowly towards 0-4°C.
Q2: How does the rate of cooling affect the quality of the final product?
A2: The cooling rate is arguably the most critical parameter influencing crystal size and purity.
Slow Cooling: A slow, gradual decrease in temperature is ideal. This allows molecules to selectively arrange themselves into a stable crystal lattice, a process that naturally excludes impurities.[2] This method promotes the formation of fewer nucleation sites, resulting in larger, higher-purity crystals.[2][3] An ideal crystallization process should show initial crystal formation after about 5 minutes of cooling, with continued growth over 20 minutes or more.[4][5]
Rapid Cooling (Crashing Out): Cooling the solution too quickly (e.g., by immediately placing a hot flask into an ice bath) forces the compound out of the solution rapidly. This traps impurities within the crystal lattice and typically results in the formation of small, irregular crystals or an amorphous powder, defeating the purpose of purification.[2][4]
Q3: How do I select the best solvent for crystallization?
A3: Solvent selection is the foundational step of any successful crystallization. The ideal solvent for 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one, a chalcone derivative, should meet the following criteria:
High Solubility at High Temperatures: The compound should dissolve completely in the solvent at or near its boiling point.[6]
Low Solubility at Low Temperatures: The compound should be poorly soluble in the same solvent at room temperature or in an ice bath to maximize product recovery.[6]
Inertness: The solvent must not react with the compound.
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
For chalcone derivatives, several solvents have proven effective and are excellent starting points for optimization.[7]
Solvent
Boiling Point (°C)
Notes
Ethanol
78
A widely used and effective solvent for many chalcones.[8]
Methanol
65
Another common choice, similar in properties to ethanol.[7]
A non-polar option, useful if the compound is less polar.[7]
Ethyl Acetate
77
A moderately polar solvent often used in solvent mixtures.[9]
Q4: When should I use a mixed-solvent system?
A4: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[8] This technique uses a pair of miscible solvents:
A "good" solvent in which the compound is highly soluble, even at room temperature.
A "poor" solvent in which the compound is nearly insoluble.
The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes faintly cloudy (the point of saturation). A few drops of the "good" solvent are then added to re-clarify the solution, which is then allowed to cool slowly.[8] A common combination for chalcones is Ethanol/Water.[8]
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step methodologies for the purification of 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one.
Protocol 1: Single-Solvent Recrystallization
This method is the most straightforward and should be the first approach. Ethanol is often a suitable choice for chalcone derivatives.[8]
Dissolution: Place the crude 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture on a hot plate to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[8]
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. Use a pre-heated stemless funnel and a second pre-heated Erlenmeyer flask to prevent premature crystallization.[8]
Cooling and Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature.[2] To maximize yield, subsequently place the flask in an ice-water bath for at least 20 minutes.[8]
Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel.[8]
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[8]
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator for complete solvent removal.
Workflow for Single-Solvent Crystallization
Caption: Standard workflow for single-solvent recrystallization.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the crystallization process.
Problem: My compound has formed an oil instead of crystals ("Oiling Out").
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a very high concentration of the solute or the presence of significant impurities that depress the melting point.[4][5]
Solution:
Re-heat the solution until the oil completely redissolves.
Add a small amount of additional solvent (1-2 mL) to slightly decrease the saturation level.[4][5]
Ensure a slower cooling rate. You can insulate the flask by placing it on a cork ring or paper towels to slow heat loss.[5]
Problem: No crystals have formed after the solution has cooled completely.
Causality: The solution may be too dilute (too much solvent was added), or the supersaturation required for nucleation has not been achieved.
Solutions (in order of application):
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]
Add a Seed Crystal: If available, add a tiny crystal of the pure compound to the solution. This provides a template for further crystal growth.[4][10]
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow the solution to cool again slowly.[5]
Problem: The crystals formed too quickly and appear as a fine powder.
Causality: This indicates that the solution was too concentrated or cooled too rapidly, leading to massive nucleation rather than controlled crystal growth.[4]
Solution:
Re-heat the solution to redissolve the solid.
Add a small excess of solvent beyond the minimum required for dissolution at boiling.[5]
Allow the solution to cool much more slowly and without disturbance.[5]
Problem: The final crystals are still colored.
Causality: Colored impurities may be present that co-crystallize with the product.
Solution:
Dissolve the impure compound in the appropriate hot solvent.
Cool the solution slightly and add a very small amount of activated charcoal (1-2% of the sample's weight).[8]
Re-heat the solution to boiling for a few minutes. The colored impurities will adsorb to the charcoal's surface.
Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool slowly.[8]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common crystallization problems.
References
Benchchem. (n.d.). Application Notes and Protocols for Growing Single Crystals of Chalcone Derivatives.
Benchchem. (n.d.). Technical Support Center: Purifying Chalcone Derivatives by Recrystallization.
Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting.
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Organic Purification DivisionSubject: Removal of Unreacted 4-Methoxyacetophenone (4-MAP)
Ticket ID: PUR-4MAP-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
4-Methoxyacetophenone (4-MAP) is a common intermediate (often from Friedel-Crafts acylation) that persists in reaction mixtures due to its moderate polarity and low melting point (36–38°C).[1][2] Its presence often complicates crystallization and leads to co-elution during chromatography.
This guide prioritizes chemoselective scavenging over brute-force physical separation, as this approach offers the highest recovery rates for high-value products.
Part 1: Diagnostic & Strategy (Decision Matrix)
Q: Which purification route is safe for my product?A: Use the following logic flow to determine the least destructive method for your specific product mixture.
Figure 1: Decision matrix for selecting the optimal purification strategy based on product physical properties and stability.
Part 2: Chemical Scavenging (The "Gold Standard")
Q: Chromatography is failing because 4-MAP streaks or co-elutes. How do I chemically remove it without affecting my product?A: The most robust method is to derivatize the ketone functionality of 4-MAP into a water-soluble or polymer-bound hydrazone. Since 4-MAP is an aromatic ketone, it requires specific reagents to overcome steric hindrance.
Protocol A: Girard’s Reagent T (Solution Phase)
Best for: Stable products that can withstand mild acidic reflux and aqueous extraction.
Mechanism: Girard’s Reagent T (trimethylammonium acetohydrazide chloride) reacts with the ketone to form a water-soluble hydrazone.
Step-by-Step Workflow:
Dissolution: Dissolve the crude mixture in ethanol (10 mL per gram of mixture) containing 10% acetic acid.
Reagent Addition: Add Girard’s Reagent T (1.5 equivalents relative to the estimated 4-MAP impurity).
Reflux: Heat to reflux for 1–2 hours. Note: Aromatic ketones react slower than aldehydes; reflux is essential.
Workup (The Critical Step):
Cool the mixture and pour into ice water (5x volume).
Neutralize partially with saturated NaHCO₃ (to pH ~5–6) to prevent hydrolysis of the hydrazone, but do not make it strongly basic.
Extract: Wash with ethyl acetate or ether.
Result: The Product moves into the organic layer. The 4-MAP-Girard adduct remains in the aqueous layer.
Validation: Run a TLC of the organic layer.[3] The UV-active spot for 4-MAP (Rf ~0.4–0.6 in Hex/EtOAc) should be absent.
Best for: Acid-sensitive products or when aqueous workup is difficult.
Mechanism: Use a sulfonyl hydrazine functionalized resin. The ketone binds to the solid bead, which is then filtered away.
Step-by-Step Workflow:
Selection: Use a Sulfonyl Hydrazine resin (loading typically 1.5–2.0 mmol/g).
Calculation: Add 3–5 equivalents of resin relative to the 4-MAP impurity.
Incubation: Suspend resin and crude mixture in DCM or THF. Add a catalytic amount of acetic acid (1–2 drops).
Agitation: Shake (do not stir with a magnetic bar, which grinds the resin) at room temperature for 4–16 hours.
Filtration: Filter the mixture through a fritted glass funnel or a cotton plug.
Rinse: Rinse the resin with DCM to recover any physically adsorbed product.
Result: The filtrate contains the pure product; 4-MAP remains covalently bound to the beads.
Part 3: Physical Separation Methods
Q: My product is an oil and I don't have scavenging reagents. Can I distill it?A: Yes, but 4-MAP has a high boiling point. You must use high vacuum.
Data Table: Physical Properties for Separation
Property
4-Methoxyacetophenone (4-MAP)
Implication for Separation
Boiling Point
~264°C (at 760 mmHg)
Requires <1 mmHg vacuum to distill at manageable temps (<100°C).
Melting Point
36–38°C
Low MP makes it "oily" in crude mixtures; hard to crystallize out as an impurity.
Solubility
High in EtOAc, DCM, EtOH. Low in Hexanes.
Use Hexane/Ether trituration to crash out polar products while 4-MAP stays dissolved.
Vapor Pressure
Moderate
Can sublime on a rotovap if the bath is >45°C and vacuum is strong (<10 mbar).
Q: Can I use "Recrystallization" to remove it?A: You should use Trituration instead. Because 4-MAP melts near body temperature, it often prevents the formation of a clean crystal lattice if you try to crystallize it.
Strategy: Dissolve the mixture in a minimal amount of diethyl ether, then slowly add cold hexanes or pentane.
Outcome: If your product is more polar/higher melting, it will precipitate. The 4-MAP will remain in the mother liquor (the hexane-rich supernatant).
Part 4: Visualizing the Scavenging Mechanism
Understanding the chemistry ensures you do not inadvertently reverse the purification during workup.
Figure 2: Mechanism of Girard's Reagent T. The reaction converts the lipophilic ketone into a hydrophilic ammonium salt.
Part 5: Frequently Asked Questions (FAQs)
Q: I tried a bisulfite wash, but the 4-MAP is still there. Why?A: Sodium bisulfite works well for aldehydes and some cyclic ketones. It is generally ineffective for aromatic ketones like 4-MAP due to steric hindrance and conjugation with the benzene ring, which reduces the electrophilicity of the carbonyl carbon.
Q: Can I oxidize the 4-MAP with bleach?A: This is a "nuclear option" known as the Haloform Reaction . Bleach (NaOCl) will convert the acetyl group of 4-MAP into a carboxyl group (4-methoxybenzoic acid), which can then be washed away with base [1].
Warning: This produces chloroform as a byproduct and is highly oxidative. Only use this if your target product is completely inert to strong oxidants.
Q: I see a new spot on TLC after using Girard's reagent. What is it?A: If you see a baseline spot, that is likely the excess Girard's reagent or the hydrazone adduct. If you see a spot near your product, you may have formed an acetal if you used too much alcohol/acid without enough water during the workup. Ensure you hydrolyze any reversible byproducts by ensuring the aqueous wash is thorough.
References
Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Reactions of Ketones. Michigan State University. Link
Sigma-Aldrich. (2024). Girard’s Reagent T Technical Bulletin. Merck KGaA. Link
Biotage. (2022). Strategies for Scavenging: Removal of Carbonyls. Biotage PathFinder. Link
Lazny, R., et al. (2005).[4] Strategy for the synthesis of polymeric supports with hydrazone linkers for solid-phase alkylation of ketones. Journal of Combinatorial Chemistry. Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7476, 4'-Methoxyacetophenone. Link
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one
An In-depth Analysis and Comparative Guide for Researchers In the landscape of drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. For researchers working with...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Analysis and Comparative Guide for Researchers
In the landscape of drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. For researchers working with ketone derivatives, such as 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one, a dihydrochalcone analog, proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable tool. This guide provides a detailed analysis of the 1H NMR spectrum of this compound, offering a comparative perspective with structurally related molecules to aid in spectral interpretation and characterization.
The Structural Landscape: Predicting the 1H NMR Spectrum
The structure of 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one dictates a unique 1H NMR spectrum with distinct signals corresponding to each set of non-equivalent protons. Based on established principles of chemical shifts and spin-spin coupling, we can predict the key features of its spectrum.
The molecule possesses two aromatic rings and a three-carbon propyl chain. The 4-methoxyphenyl group contains a methoxy group (-OCH3) and two sets of aromatic protons. The 4-bromophenyl group has two sets of aromatic protons. The propyl chain, specifically the two methylene groups (-CH2-), will exhibit characteristic splitting patterns due to their proximity to each other and the carbonyl group.
Here is a breakdown of the expected signals:
Methoxyphenyl Protons: The protons on the 4-methoxyphenyl ring are influenced by the electron-donating methoxy group. The protons ortho to the methoxy group will appear as a doublet, while the protons meta to it will appear as another doublet.
Bromophenyl Protons: The protons on the 4-bromophenyl ring are affected by the electron-withdrawing bromine atom. Similar to the methoxyphenyl ring, the protons will be split into two doublets.
Propyl Chain Protons: The two methylene groups in the propan-1-one chain form an ethyl-like system (-CH2-CH2-). The methylene group adjacent to the carbonyl group (α-protons) will be deshielded and appear as a triplet. The methylene group adjacent to the bromophenyl ring (β-protons) will also be a triplet, coupled to the α-protons.
Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the upfield region of the aromatic signals.
The following diagram illustrates the molecular structure and the different proton environments.
Caption: Spin-spin coupling relationships in 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one.
Experimental Protocol for 1H NMR Spectrum Acquisition
Achieving a high-quality 1H NMR spectrum requires meticulous sample preparation and instrument setup. The following protocol provides a reliable workflow.
1. Sample Preparation:
Weigh approximately 5-10 mg of 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one.
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the CDCl3.
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
Set the appropriate spectral width (e.g., -2 to 12 ppm).
Use a standard single-pulse experiment. A 30° or 45° pulse angle is often sufficient.
Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.
3. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to obtain pure absorption peaks.
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Integrate the peaks to determine the relative number of protons for each signal.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Caption: Workflow for acquiring a 1H NMR spectrum.
Troubleshooting Common Spectral Issues
Broad Peaks: This can be due to poor shimming, the presence of paramagnetic impurities, or chemical exchange. Re-shimming or purifying the sample can often resolve this.
Low Signal-to-Noise: Increase the number of scans or use a higher concentration of the sample.
Incorrect Integrals: Ensure the relaxation delay is sufficiently long (at least 5 times the longest T1).
By following this guide, researchers can confidently predict, acquire, and interpret the 1H NMR spectrum of 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one and its analogs, leading to accurate structural confirmation and advancing their research objectives.
References
The Royal Society of Chemistry. "Mechanistic studies on the aerobic oxidation of styrenes and alcohols with O2 catalyzed by a low-cost copper salt." RSC Advances, 2017. [Link]
Comparative
Comparative Spectrometric Profiling: Fragmentation Dynamics of C16H15BrO2 Scaffolds
Executive Summary In drug development, the molecular formula C16H15BrO2 represents a critical chemical space often occupied by functionalized aromatic building blocks. Two distinct isomeric scaffolds dominate this formul...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug development, the molecular formula C16H15BrO2 represents a critical chemical space often occupied by functionalized aromatic building blocks. Two distinct isomeric scaffolds dominate this formula:
-Halo Esters (e.g., Ethyl 2-bromo-2,2-diphenylacetate) and Brominated Dihydrochalcones (e.g., 1-(4-bromophenyl)-3-(4-methoxyphenyl)propan-1-one).
Differentiating these isomers is not merely an academic exercise; it is essential for verifying synthetic pathways and identifying metabolic soft spots. This guide objectively compares the mass spectrometry (MS) performance of these scaffolds, focusing on the mechanistic divergence between Electron Ionization (EI) and Electrospray Ionization (ESI) .[1]
Key Insight: The lability of the Carbon-Bromine (C-Br) bond is the primary discriminator. Aliphatic tertiary bromides (Scaffold A) exhibit rapid debromination, whereas aromatic bromides (Scaffold B) retain the halogen label in daughter ions.
Structural Candidates & Experimental Setup
To provide a grounded comparison, we analyze two representative isomers.
Feature
Scaffold A: The Labile Ester
Scaffold B: The Stable Ketone
Chemical Name
Ethyl 2-bromo-2,2-diphenylacetate
1-(4-bromophenyl)-3-(4-methoxyphenyl)propan-1-one
Structure Class
-Halo Ester (Tertiary Alkyl Halide)
Dihydrochalcone (Aryl Halide)
C-Br Bond Type
C-Br (Weak, Sterically Strained)
Ar-Br (Strong, Conjugated)
Key Functionality
Ester cleavage, Carbocation stability
-Cleavage, McLafferty Rearrangement
Experimental Protocol (Standardized)
For reproducible fragmentation data, ensure the following parameters:
Sample Preparation: Dissolve 0.1 mg analyte in 1 mL MeOH (LC-MS) or Hexane (GC-MS). Note: Avoid protic solvents for Scaffold A if storing >1hr due to potential solvolysis.
GC-MS (EI) Settings:
Source Temp: 230°C
Electron Energy: 70 eV
Transfer Line: 280°C
LC-MS/MS (ESI) Settings:
Mode: Positive (+ESI)
Capillary Voltage: 3.5 kV
Collision Energy (CID): Stepped 10-40 eV
Comparative Fragmentation Analysis
The Isotopic Signature (The Anchor)
Both isomers display the characteristic 1:1 doublet for the parent ion
or , typically at m/z 318 (Br) and m/z 320 (Br). This doublet is the first checkpoint for validation.
Scaffold A: Ethyl 2-bromo-2,2-diphenylacetate
Dominant Mechanism: Steric Relief & Carbocation Stabilization.
The tertiary C-Br bond is exceptionally weak due to the stability of the resulting diphenyl-stabilized carbocation.
Primary Pathway (EI): Rapid loss of the bromine radical (
) leads to the base peak at m/z 239 . The parent ion (m/z 318/320) is often vanishingly small or absent.
Secondary Pathway: Loss of the ethoxy group (
) or the ester functionality.
Diagnostic Ions (Scaffold A):
m/z 239:
(Base Peak, Diphenylacetate cation).
m/z 167:
. Formed by subsequent loss of .
m/z 165: Fluorenyl cation (Cyclization product).
Scaffold B: Brominated Dihydrochalcone
Dominant Mechanism:
-Cleavage & Charge Retention on Aromatic Rings.
The aromatic C-Br bond is robust. Fragmentation is driven by the carbonyl group.
Primary Pathway (EI):
-cleavage adjacent to the carbonyl. The charge prefers the benzoyl fragment.
Secondary Pathway: McLafferty rearrangement is possible if
-hydrogens are accessible, though less favored than simple -cleavage in this rigid system.
Diagnostic Ions (Scaffold B):
m/z 318/320:
(Strong intensity, stable aromatic system).
m/z 183/185:
(Bromobenzoyl cation). Crucial: The doublet pattern is retained here.
m/z 135:
(Methoxy-phenethyl cation).
Visualization of Pathways[3]
Diagram 1: Fragmentation Logic Flow
The following diagram illustrates the divergent pathways for the two isomers.
Figure 1: Comparative fragmentation trees. Note the immediate loss of Bromine in Scaffold A versus the retention of the Bromine doublet in the fragments of Scaffold B.
Summary Data Tables
Table 1: Diagnostic Ion Comparison (EI Source)
m/z Value
Scaffold A (Ester)
Scaffold B (Ketone)
Structural Assignment
318/320
< 5% (Weak)
> 40% (Strong)
Molecular Ion
239
100% (Base)
Absent
(Stabilized Carbocation)
183/185
Absent
High Intensity
Bromobenzoyl Cation (Isotopic Doublet)
167
High
Absent
Diphenylmethyl Cation
135
Absent
Medium
Methoxy-phenethyl fragment
Table 2: Method Performance Guide
Requirement
Recommended Method
Rationale
Confirm Molecular Weight
ESI (Soft)
Scaffold A is too fragile for EI; ESI preserves the or adducts.
Locate Bromine Position
EI (Hard)
EI fragmentation clearly distinguishes Aryl-Br (retained in fragments) vs. Alkyl-Br (lost immediately).
When analyzing Scaffold A (Ethyl bromodiphenylacetate) by GC-MS, researchers often observe a peak at m/z 238 instead of 239.
Cause: Thermal degradation in the GC inlet. The molecule undergoes thermal elimination of HBr before ionization, forming the alkene (Ethyl diphenylacrylate, MW 266) or cyclized products.
Solution: Lower the inlet temperature to 200°C or switch to LC-MS (ESI) where thermal stress is minimized.
Adduct Formation in ESI
In Positive ESI, Scaffold A does not protonate easily due to the electron-withdrawing bromine reducing the basicity of the ester carbonyl.
Observation: You will likely see
(m/z 341/343) or (m/z 336/338) rather than .
Protocol: Add 5mM Ammonium Formate to the mobile phase to drive consistent adduct formation.
References
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Ethyl-alpha-bromophenyl acetate (Analogous substructure).[2] NIST Chemistry WebBook, SRD 69.[3][4] [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for alpha-cleavage and halide loss mechanisms).
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Melting point range of pure 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one
Publish Comparison Guide: Melting Point & Purity Analysis of 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one Executive Summary: The Physicochemical Benchmark In the synthesis of bioactive scaffolds, 3-(4-Bromophenyl)-1...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Melting Point & Purity Analysis of 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one
Executive Summary: The Physicochemical Benchmark
In the synthesis of bioactive scaffolds, 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one (a dihydrochalcone derivative) presents a critical purity challenge. It is frequently synthesized via the reduction of its unsaturated precursor, the chalcone (E)-3-(4-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one .
For researchers, the melting point (MP) serves as the primary "quick-check" for reaction completion. A common pitfall is confusing the sharp, high melting point of the unreacted chalcone intermediate with the typically lower, broader range of the saturated product.
*Note: The saturated dihydrochalcone lacks the extensive conjugation of the chalcone, typically resulting in a lower melting point. A melting point near 137°C indicates significant contamination with the starting alkene.
Comparative Analysis: Product vs. Precursor
This section objectively compares the Target Product against its most common "Alternative"—the unreduced Chalcone intermediate.
A. Melting Point Depression & Purity Logic
The presence of the double bond in the chalcone confers structural rigidity and planarity, leading to efficient crystal packing and a high melting point (137–139 °C).
Scenario 1 (Incomplete Reaction): If your isolated solid melts > 120 °C, the hydrogenation (or reduction) is incomplete. You are likely isolating the chalcone.
Scenario 2 (Eutectic Mixture): A melting point range that is broad and depressed (e.g., 85–105 °C) suggests a mixture of the product and the chalcone.
Scenario 3 (Pure Product): A sharp melting point (typically within a 2°C range) significantly distinct from the chalcone confirms purity.
B. Spectroscopic Validation (Quick Check)
While MP is useful, it must be cross-referenced with spectral data to confirm the loss of the alkene.
Feature
Target Product (Saturated)
Chalcone Impurity (Unsaturated)
1H NMR (Alkene Region)
Absent
Distinct doublets at δ 7.4 – 7.8 ppm ( Hz, trans)
1H NMR (Aliphatic)
Two triplets at δ 3.0 – 3.4 ppm (–CH2–CH2–)
Absent
Visual Appearance
Colorless / White
Distinct Yellow (due to extended conjugation)
Experimental Protocol: Synthesis & Purification
Objective: Synthesize the chalcone intermediate and selectively reduce it to the target dihydrochalcone, using MP monitoring to ensure purity.
A Senior Application Scientist's Guide to Distinguishing Dihydrochalcones from Chalcones Using NMR Spectroscopy
Introduction In the fields of natural product chemistry, medicinal chemistry, and synthetic organic chemistry, chalcones and their hydrogenated counterparts, dihydrochalcones, represent two closely related yet functional...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the fields of natural product chemistry, medicinal chemistry, and synthetic organic chemistry, chalcones and their hydrogenated counterparts, dihydrochalcones, represent two closely related yet functionally distinct classes of compounds. Chalcones, characterized by an α,β-unsaturated ketone core, are biosynthetic precursors to a vast array of flavonoids and exhibit a wide spectrum of biological activities.[1][2] Dihydrochalcones, which possess a saturated three-carbon bridge, often display different properties, such as the intense sweetness of Naringin dihydrochalcone.[3][4] The conversion of a chalcone to a dihydrochalcone, whether through a synthetic hydrogenation reaction or a biotransformation, is a critical step that requires precise and unambiguous monitoring.[4]
While various analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive and most powerful tool for unequivocally distinguishing between these two structures.[2][5] The subtle difference—the saturation of a single carbon-carbon double bond—manifests as a dramatic and easily interpretable change in the NMR spectrum. This guide provides an in-depth comparison, grounded in experimental data and spectroscopic principles, to enable researchers to confidently identify and differentiate these compounds.
The Fundamental Structural Distinction
The core difference lies in the three-carbon linker between the two aromatic rings. A chalcone contains a conjugated system: a carbonyl group in conjugation with a Cα-Cβ double bond. In a dihydrochalcone, this double bond is reduced to a single bond, breaking the extended conjugation and converting the vinylic carbons into aliphatic carbons.[6][7][8]
Caption: Core structural difference between chalcones and dihydrochalcones.
Part 1: ¹H NMR Spectroscopy – The Primary Diagnostic Tool
The ¹H NMR spectrum provides the most direct and conclusive evidence for distinguishing between these two compound classes. The key is the transformation of the vinylic proton environment in chalcones to an aliphatic one in dihydrochalcones.
The Spectroscopic Signature of a Chalcone
The defining feature of a chalcone in a ¹H NMR spectrum is the presence of two signals corresponding to the vinylic protons, Hα and Hβ.[9][10]
Chemical Shift: These protons resonate in the downfield region, typically between 7.1 and 8.3 ppm .[9] The electron-withdrawing effect of the conjugated carbonyl group deshields these protons, shifting them significantly downfield from typical alkene protons.[5] Due to stronger resonance deshielding, Hβ appears at a higher chemical shift (further downfield) than Hα.[9][10][11]
Multiplicity and Coupling Constant: Hα and Hβ are coupled to each other, appearing as a pair of doublets. The magnitude of the three-bond coupling constant (³J_HαHβ) is diagnostic of the double bond's stereochemistry.[10] For the thermodynamically more stable and common trans (E) isomer, this coupling constant is large, typically in the range of 15-16 Hz .[2][9][10]
The Spectroscopic Signature of a Dihydrochalcone
Upon reduction of the double bond, the vinylic signals vanish and are replaced by two new signals in the aliphatic region of the spectrum.[12]
Chemical Shift: These new signals correspond to the two methylene groups of the ethyl bridge (-CαH₂-CβH₂-). They appear much further upfield, typically in the range of 2.8 to 3.5 ppm .[3][12] The protons on the carbon adjacent to the carbonyl (Cα-H₂) are more deshielded and thus resonate slightly further downfield than the Cβ-H₂ protons.[13][14]
Multiplicity and Coupling Constant: These adjacent methylene groups form a classic A₂B₂ spin system. They split each other into triplets, with a typical vicinal coupling constant (³J_HH) of around 7-8 Hz .[12] The observation of two triplets in this region is a hallmark of the dihydrochalcone structure.
Part 2: ¹³C NMR Spectroscopy – Corroborative Evidence
While ¹H NMR is often sufficient, ¹³C NMR provides excellent complementary data to confirm the assignment. The key is the change in hybridization of the α and β carbons from sp² (alkene) to sp³ (alkane).
The ¹³C NMR Fingerprint of a Chalcone
The conjugated system of a chalcone gives rise to three characteristic signals in the downfield region.
Vinylic Carbons: The sp² carbons of the double bond are clearly visible. Cα typically resonates between 116 and 128 ppm , while the more deshielded Cβ appears further downfield, between 137 and 145 ppm .[9][10]
Carbonyl Carbon: The conjugated ketone carbonyl carbon (C=O) gives a signal in the range of 186 to 197 ppm .[9][10]
The ¹³C NMR Fingerprint of a Dihydrochalcone
The saturation of the Cα-Cβ bond results in a distinct upfield shift for these carbons and a slight shift for the carbonyl carbon.
Aliphatic Carbons: The vinylic carbon signals are absent. Instead, two new sp³ carbon signals appear in the aliphatic region, typically between 30 and 50 ppm .[3]
Carbonyl Carbon: The loss of conjugation with the double bond causes the carbonyl carbon to shift. For saturated ketones, this signal typically appears further downfield, often in the 195 to 215 ppm range.[3][14][15] For instance, a shift from ~190 ppm in the chalcone to ~205 ppm in the dihydrochalcone is common.[3]
Summary of Diagnostic NMR Data
The table below summarizes the key quantitative differences in the NMR spectra of chalcones and dihydrochalcones.
Loss of conjugation shifts the carbonyl resonance.
Experimental Workflow and Protocols
Obtaining high-quality, unambiguous data requires proper experimental procedure.
Caption: Experimental workflow for chalcone vs. dihydrochalcone differentiation.
Protocol 1: NMR Sample Preparation
A well-prepared sample is critical for acquiring high-quality data.[5]
Mass: Weigh 5-10 mg of the purified compound.
Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a clean vial. Ensure the compound is fully dissolved.
Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.[5]
Protocol 2: Standard ¹H NMR Spectrum Acquisition
Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
Acquisition Parameters: Use standard acquisition parameters for a ¹H experiment.[5]
Spectral Width: -2 to 12 ppm.
Pulse Angle: A 30-45° pulse is generally sufficient.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 8 to 16 scans, depending on sample concentration.
Processing:
Apply a Fourier transform to the Free Induction Decay (FID).
Phase the spectrum to achieve pure absorption lineshapes.
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).
Integrate the signals to determine proton ratios.
Advanced Analysis with 2D NMR
For novel or complex substituted compounds, 2D NMR experiments provide irrefutable proof of structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[2] For a dihydrochalcone, a clear cross-peak between the two aliphatic triplets would confirm their connectivity in the -CH₂-CH₂- spin system.
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to.[5] It allows for the unambiguous assignment of the Hα/Cα and Hβ/Cβ pairs in a chalcone or the -CH₂-/-CH₂- pairs in a dihydrochalcone.
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds.[5][10] For a chalcone, the Hα proton will show a correlation to the carbonyl carbon, confirming its position. For a dihydrochalcone, the Cα-H₂ protons will show this correlation.
Conclusion
The differentiation of chalcones and dihydrochalcones by NMR spectroscopy is a straightforward yet powerful application of fundamental spectroscopic principles. The most definitive evidence is found in the ¹H NMR spectrum: the presence of two vinylic doublets with a large coupling constant (J ≈ 15-16 Hz) is an unmistakable signature of a trans-chalcone. Conversely, the absence of these signals and the appearance of two coupled aliphatic triplets around 3 ppm is the hallmark of a dihydrochalcone. These primary observations, supported by the corresponding shifts in the ¹³C NMR spectrum, provide a robust and reliable method for structural elucidation, ensuring accuracy in research and development.
References
BenchChem. (2025).
Deliorman, D. (2015). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 34(4), 205-217.
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
Wieslaw, O., & Anna, S. (2024). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. Agriculture, 14(5), 769.
Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Chalcones. Benchchem.
Stothers, J. B., & Lauterbur, P. C. (1971). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 49(19), 3203-3213.
Lee, C. C. (2022). synthesis and characterization of chalcone derivatives and their antioxidant activity. UTAR Institutional Repository.
Benchchem. (2025). Application Notes and Protocols for Distinguishing Chalcone Isomers using NMR Spectroscopy. Benchchem.
Sun, Y., et al. (2022). Optimization of Naringin Extraction, Synthesis of Dihydrochalcone and Its Effects on Reducing Blood Lipid Levels In Vitro. Molecules, 27(19), 6610.
ResearchGate. (2025). 13C N.M.R. STUDIES: PART VI.
Solcániová, E., & Liptaj, T. (1989). 1 H and 13 C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry, 27(9), 899-900.
Reich, H. J. (2020).
ResearchGate. Basic framework of chalcone and dihydrochalcone.
Boykin, D. W., & Baumstark, A. L. (1989). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. Molecules, 1(1), 1-8.
LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
ResearchGate. (2025). H-1 and C-13 NMR spectral assignments of 2 '-hydroxychalcones.
National Center for Biotechnology Information. (n.d.). Dihydrochalcone.
Bonvicini, G., et al. (2020). First complete NMR data and theoretical study of an antimicrobial formylated dihydrochalcone from Psidium guineense. Natural Product Research, 34(10), 1435-1441.
Flores, N., et al. (2024). Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. Molecules, 29(14), 3317.
NP-MRD. (2022). Showing NP-Card for Dihydrochalcone (NP0055285).